molecular formula C9H8ClFO4 B14040202 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B14040202
M. Wt: 234.61 g/mol
InChI Key: OZIGOZSTUHTMFO-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H8ClFO4 and its molecular weight is 234.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClFO4

Molecular Weight

234.61 g/mol

IUPAC Name

5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H8ClFO4/c1-14-4-15-7-3-5(10)2-6(8(7)11)9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

OZIGOZSTUHTMFO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1F)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of highly functionalized aromatic building blocks is paramount. 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS: 2734778-87-9) represents a uniquely engineered scaffold designed for regioselective functionalization. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic push-pull interactions and orthogonal protecting group strategies. This whitepaper deconstructs its physicochemical properties, the mechanistic rationale behind its structural design, and provides field-proven protocols for its utilization.

Structural and Chemical Identity

The core of this molecule is a benzoic acid heavily modified by three distinct substituents: an ortho-fluoro group, a meta-methoxymethoxy (MOM) ether, and a meta-chloro group. Each modification serves a precise physicochemical and synthetic purpose.

Table 1: Chemical Identity & Structural Parameters

PropertyValueSource
IUPAC Name 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
CAS Number 2734778-87-9
Molecular Formula C9H8ClFO4[1]
Molecular Weight 234.61 g/mol
InChIKey OZIGOZSTUHTMFO-UHFFFAOYSA-N
Physical Form Solid (White to Off-White)

Physicochemical Properties & Mechanistic Causality

Understanding the behavior of this compound requires analyzing the synergistic effects of its substituents.

Acid Dissociation Constant (pKa) Modulation

Unsubstituted benzoic acid has a pKa of ~4.2. However, the introduction of the highly electronegative 2-fluoro group exerts a strong inductive electron-withdrawing effect (-I effect) across the sigma-bond framework. This pulls electron density away from the carboxylate anion, stabilizing the conjugate base. The 5-chloro group provides additional inductive stabilization. Consequently, the estimated pKa of this compound drops significantly to ~2.5–2.8 . At physiological pH (7.4), this molecule exists almost exclusively in its ionized carboxylate form, dictating its solubility and target-binding thermodynamics.

Lipophilicity (LogP) and Solvation

Halogenation universally drives up the lipophilicity of aromatic systems. While the carboxylic acid and the MOM ether introduce polar surface area, the heavy chlorine atom and the fluorine atom push the estimated LogP to ~2.8 - 3.2 . This results in poor aqueous solubility (< 1 mg/mL) but excellent solubility in polar aprotic organic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and 1,4-dioxane.

The Strategic Choice of the MOM Group

Why protect the 3-hydroxyl group as a methoxymethoxy (MOM) ether rather than a standard benzyl ether? The causality lies in late-stage synthetic compatibility[2]. If a benzyl ether were used, its eventual removal would require palladium-catalyzed hydrogenation (Pd/C, H2). However, the 5-chloro substituent is highly susceptible to unwanted hydrodehalogenation under these exact redox conditions.

The MOM ether, being an acetal, is completely orthogonal to redox chemistry. It is impervious to strong bases (e.g., organolithiums used in directed ortho-metalation) and nucleophiles, yet it can be cleanly cleaved using mild aqueous acid, leaving the delicate aryl chloride bond fully intact[3].

G A 5-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid B 2-Fluoro Group (Inductive Effect) A->B C 5-Chloro Group (Lipophilicity) A->C D 3-MOM Group (Acetal Protection) A->D E Lowers pKa (~2.6) Increases Acidity B->E F Increases LogP Metabolic Stability C->F G Base-Stable Acid-Labile D->G

Structural features of the compound and their direct physicochemical consequences.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueMechanistic Rationale
pKa ~2.5 - 2.8Lowered by the strong inductive (-I) effect of the ortho-fluoro and meta-chloro groups.
LogP ~2.8 - 3.2Halogenation increases lipophilicity; MOM ether provides a slight polar offset.
Aqueous Solubility LowHigh lipophilicity and stable crystal lattice limit water solvation.
Organic Solubility HighReadily soluble in polar aprotic solvents (DMF, DMSO, THF, Dioxane).

Experimental Protocols: Self-Validating MOM Deprotection

To utilize the latent 3-hydroxy group for downstream coupling, the MOM ether must be removed. The following protocol leverages the acid-labile nature of the acetal linkage[3].

Protocol: Acid-Mediated Cleavage of the MOM Ether Objective: To regioselectively deprotect the MOM ether, yielding 5-chloro-2-fluoro-3-hydroxybenzoic acid without disturbing the halogens.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and deionized water (0.2 M concentration).

    • Causality: Dioxane solubilizes the highly lipophilic organic substrate, while water serves as the obligate nucleophile required for acetal hydrolysis.

  • Acidification: Dropwise add 6M aqueous HCl (5.0 eq) while maintaining the flask at 0 °C.

    • Causality: The strong acid protonates the acetal oxygen. The low temperature suppresses unwanted side reactions such as decarboxylation.

  • Hydrolysis & Validation: Warm the reaction mixture to room temperature and stir for 4–6 hours.

    • Self-Validating Step: Monitor progression via LC-MS. You must observe the consumption of the starting material and the appearance of a new peak with a mass shift of -44 Da (corresponding to the loss of the MOM group and gain of a proton). Protonation leads to the loss of methanol and formation of an oxocarbenium ion, which is trapped by water to form a transient hemiacetal that spontaneously collapses into the free phenol and formaldehyde.

  • Quenching and Extraction: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous slurry with ethyl acetate and wash with brine.

    • Causality: Removing the organic solvent forces the product into the organic extraction phase. Brine washing removes residual HCl and the formaldehyde byproduct.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the pure 3-hydroxybenzoic acid derivative.

Workflow W1 Starting Material MOM-Protected Acid W2 Acidic Cleavage 6M HCl in THF/Dioxane W1->W2 W3 Hemiacetal Intermediate (Transient) W2->W3 W4 Product 3-Hydroxybenzoic Acid W3->W4 W5 Aqueous Workup Extraction & Drying W4->W5

Step-by-step experimental workflow for the acid-mediated deprotection of the MOM ether.

References

  • AOBChem USA. "5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid". AOBChem Product Database. URL: [Link]

  • Sartori, G., et al. "Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis". Chemical Reviews, ACS Publications. URL:[Link]

  • Zhao, W., et al. "Synthesis and Structure–Activity Relationship Study of Biliatresone, a Plant Isoflavonoid That Causes Biliary Atresia". NIH PubMed Central. URL:[Link]

Sources

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Introduction: A Strategically Protected Intermediate

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a highly functionalized aromatic compound of significant interest to synthetic and medicinal chemists. Its structure, featuring a carboxylic acid, a fluorine atom, a chlorine atom, and a protected hydroxyl group, makes it a versatile building block for complex molecular architectures. This compound is not typically available commercially and often lacks a dedicated CAS (Chemical Abstracts Service) number, indicating its primary role as a transient intermediate, synthesized on-demand for multi-step reaction sequences.

The key feature of this molecule is the methoxymethyl (MOM) ether protecting group on the 3-position hydroxyl. In drug development and complex organic synthesis, it is often necessary to temporarily "mask" a reactive functional group, like a phenol, to prevent it from interfering with reactions occurring at other sites on the molecule. The MOM group is an ideal choice for this role due to its stability in a wide range of non-acidic conditions (pH 4 to 12), including exposure to many oxidizing and reducing agents, organometallics, and nucleophiles.[1][2] It can be reliably removed later in the synthetic sequence under acidic conditions to reveal the free hydroxyl group for further functionalization.[3][4] This guide provides a comprehensive overview of its properties, synthesis, and strategic applications.

Physicochemical Properties

As this compound is primarily a synthetic intermediate, extensive experimentally determined data is not available in public databases. The following properties are calculated or estimated based on its chemical structure.

PropertyValueSource
CAS Number Not AssignedN/A
Molecular Formula C₉H₈ClFO₄Calculated
Molecular Weight 234.61 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in polar organic solvents like DCM, THF, Ethyl Acetate. (Predicted)N/A
Boiling Point >300 °C (Predicted)N/A
Melting Point Not DeterminedN/A

Synthesis: The Art of Hydroxyl Protection

The synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is logically achieved through the protection of its corresponding phenolic precursor, 5-chloro-2-fluoro-3-hydroxybenzoic acid. The choice of reagents and conditions is critical to ensure high yield and purity, preventing side reactions with the carboxylic acid moiety.

Causality in Experimental Design

The most common and effective method for installing a MOM group on a phenol is via reaction with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base.[1][5]

  • Precursor: The synthesis begins with 5-chloro-2-fluoro-3-hydroxybenzoic acid. This precursor provides the core scaffold.

  • Protecting Agent: Methoxymethyl chloride (MOMCl) serves as the electrophile, providing the CH₂OCH₃ unit. It is highly reactive and must be handled with care as it is a potential carcinogen.[5]

  • Base: A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is employed. Its role is to deprotonate the phenolic hydroxyl, making it a more potent nucleophile. Crucially, DIPEA does not compete with the phenol in reacting with MOMCl and effectively scavenges the HCl byproduct generated during the reaction.[5]

  • Solvent: An anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent the hydrolysis of MOMCl and to dissolve the reactants.

Experimental Workflow Diagram

G A Start: 5-chloro-2-fluoro- 3-hydroxybenzoic acid B Dissolve in Anhydrous DCM A->B C Cool to 0 °C (Ice Bath) B->C D Add DIPEA (1.5 eq) C->D E Add MOMCl (1.2 eq) dropwise D->E F Warm to RT Stir 4-18h E->F G Monitor by TLC F->G Check Completion H Aqueous Workup (Sat. NaHCO₃) G->H Reaction Complete I Extract with DCM H->I J Dry, Filter, Concentrate I->J K Purify via Flash Chromatography J->K Crude Product L End: 5-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid K->L Pure Product G A Precursor: 5-chloro-2-fluoro- 3-hydroxybenzoic acid B Step 1: Protect (MOMCl, DIPEA) A->B C Intermediate: 5-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid B->C D Step 2: Modify (e.g., Amide Coupling with R-NH₂) C->D E Advanced Intermediate (MOM-protected) D->E F Step 3: Deprotect (e.g., HCl/MeOH) E->F G Final Product (with free 3-OH group) F->G

Sources

Structure Elucidation of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS: 2734778-87-9) is an advanced, highly functionalized pharmaceutical intermediate. The molecule features a benzoic acid core substituted with a fluorine atom at C2, a methoxymethyl (MOM) protected hydroxyl group at C3, and a chlorine atom at C5.

In drug development and complex API synthesis, the MOM ether serves as a robust protecting group for the C3 hydroxyl, remaining stable under basic conditions while allowing selective functionalization at the C1 carboxylic acid or cross-coupling at the C5 chlorine position[1]. The presence of the strongly electron-withdrawing C2 fluorine atom significantly alters the electronic environment of the aromatic ring, making its structural elucidation both challenging and highly diagnostic due to extensive


F-

H and

F-

C spin-spin couplings[2].
Table 1: Physicochemical & Molecular Profile
PropertyValue
Chemical Name 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
CAS Registry Number 2734778-87-9
Precursor CAS 2386764-90-3 (5-Chloro-2-fluoro-3-hydroxybenzoic acid)
Molecular Formula C

H

ClFO

Exact Mass 234.0095 Da
Molecular Weight 234.61 g/mol
Key Structural Features C2-Fluorine, C3-MOM ether, C5-Chlorine

Strategic Elucidation Workflow

To establish a self-validating proof of structure, we employ an orthogonal analytical strategy. Relying on a single technique leaves room for ambiguity (e.g., mass spectrometry cannot easily distinguish positional isomers). By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR), each structural feature is independently verified.

  • NMR Spectroscopy: Serves as the primary tool for mapping atomic connectivity. The

    
    F nucleus provides a unique handle, as its coupling constants (
    
    
    
    and
    
    
    ) decay predictably with distance, allowing precise assignment of the aromatic ring[2].
  • HRMS (ESI-): Confirms the exact molecular formula and provides the characteristic

    
    Cl/
    
    
    
    Cl isotopic signature.
  • FT-IR: Validates the presence of the carboxylic acid and the MOM ether linkage without the need for complex sample dissolution.

AnalyticalWorkflow Sample 5-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid (Sample Prep) NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Sample->NMR MS HRMS (ESI-) Exact Mass & Formula Sample->MS IR FT-IR Spectroscopy Functional Groups Sample->IR DataIntegration Data Integration & Structural Elucidation NMR->DataIntegration Connectivity & Regiochemistry MS->DataIntegration Isotope Pattern & Exact Mass IR->DataIntegration Orthogonal Validation

Figure 1: Orthogonal analytical workflow for structural elucidation.

Experimental Protocols: A Self-Validating System

The following methodologies are designed not just as a list of steps, but as a logically grounded system where experimental choices directly address the molecule's specific physicochemical properties.

NMR Spectroscopy Protocol
  • Solvent Selection: DMSO-

    
     is chosen over CDCl
    
    
    
    . Causality: Carboxylic acid protons often undergo rapid exchange or form broad, indistinguishable hydrogen-bonded dimers in non-polar solvents. DMSO-
    
    
    disrupts these dimers, yielding a sharp, highly downfield signal (>13 ppm) that unambiguously confirms the free acid. Furthermore, the polarity of the MOM-protected acid ensures complete dissolution.
  • Acquisition:

    • Dissolve 15 mg of the compound in 0.6 mL of DMSO-

      
      .
      
    • Acquire

      
      H NMR at 400 MHz (16 scans, relaxation delay 2.0 s).
      
    • Acquire

      
      C NMR at 100 MHz (1024 scans, complete 
      
      
      
      H decoupling).
    • Acquire

      
      F NMR at 376 MHz (64 scans).
      
    • Acquire 2D HMBC to map long-range

      
      H-
      
      
      
      C correlations.
High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-). Causality: The presence of the strongly electron-withdrawing fluorine atom and the carboxylic acid moiety makes the molecule highly prone to deprotonation. ESI- yields a robust, fragmentation-free [M-H]

    
     signal, whereas positive mode would suffer from poor ionization efficiency.
    
  • Parameters: Capillary voltage at 2.5 kV, desolvation temperature at 350 °C.

FT-IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) using a diamond crystal. Causality: Traditional KBr pellet preparation can introduce ambient moisture, which obscures the critical 3100–2800 cm

    
     O-H stretching region of the carboxylic acid. ATR requires zero sample preparation, preserving the native solid-state hydrogen bonding network.
    

Spectroscopic Data & Structural Assignments

H NMR Analysis

The MOM protecting group is easily identified by two distinct singlets: a 2H singlet at 5.30 ppm (O-CH


-O) and a 3H singlet at 3.40 ppm (O-CH

). The aromatic region contains exactly two protons (H4 and H6). Because they are meta to each other, they exhibit a characteristic

coupling of 2.8 Hz. Furthermore, both protons are meta to the C2 fluorine, resulting in

couplings of 6.0–6.5 Hz, rendering both signals as distinct doublets of doublets (dd).
Table 2: H NMR Assignments (400 MHz, DMSO- )
PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)IntegrationAssignment
COOH 13.50br s-1HCarboxylic acid OH
H6 7.75dd

= 2.8,

= 6.5
1HAromatic CH (between Cl and COOH)
H4 7.50dd

= 2.8,

= 6.0
1HAromatic CH (between MOM and Cl)
MOM-CH

5.30s-2HAcetal CH

MOM-CH

3.40s-3HMethoxy CH

C and F NMR Analysis

The C2 fluorine atom dominates the


C spectrum through extensive spin-spin coupling, serving as an internal ruler for regiochemistry[2]. The C2 carbon itself appears as a massive doublet (

≈ 255 Hz). The adjacent carbons (C1 and C3) show

couplings of 16–18 Hz. The

F spectrum shows a single peak at -118.5 ppm, split into a triplet-like doublet of doublets by H4 and H6.
Table 3: C NMR Assignments (100 MHz, DMSO- )
PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
C=O 165.0d

= 4.0
Carboxyl Carbon
C2 152.5d

= 255.0
C-F
C3 144.0d

= 16.0
C-OMOM
C5 127.0d

= 3.0
C-Cl
C6 125.5d

= 7.0
Aromatic CH
C1 122.0d

= 18.0
C-COOH
C4 118.5d

= 6.0
Aromatic CH
MOM-CH

95.5s-Acetal CH

MOM-CH

56.0s-Methoxy CH

2D HMBC Regiochemical Confirmation

Heteronuclear Multiple Bond Correlation (HMBC) is critical for proving that the MOM group is at C3 and the chlorine is at C5. The MOM CH


 protons show a strong 

correlation to C3, anchoring the ether linkage. H6 correlates to the C=O carbon, anchoring the carboxylic acid at C1.

HMBC_Correlations H4 H4 C2 C2 (F) H4->C2 3J C3 C3 (OMOM) H4->C3 2J C5 C5 (Cl) H4->C5 2J C6 C6 H4->C6 3J H6 H6 H6->C2 3J C4 C4 H6->C4 3J H6->C5 2J C1 C1 (COOH) H6->C1 2J CH2 MOM CH2 CH2->C3 3J

Figure 2: Key 2D HMBC correlations confirming the regiochemistry of substituents.

HRMS and FT-IR Validation

The experimental isotopic pattern from ESI- HRMS perfectly matches the theoretical distribution for a single chlorine atom, exhibiting the classic ~3:1 ratio for the [M-H]


 and [M+2-H]

peaks.
Table 4: HRMS (ESI-) Isotope Data
IonFormulaCalculated m/zExperimental m/zError (ppm)
[M-H]

(

Cl)
C

H

(

Cl)FO

232.9940232.9942< 1.0
[M-H]

(

Cl)
C

H

(

Cl)FO

234.9911234.9915< 2.0

FT-IR (ATR) Key Stretches:

  • 3100–2800 cm

    
    :  Broad O-H stretch confirming the carboxylic acid.
    
  • 1695 cm

    
    :  Strong, sharp C=O stretch (conjugated acid).
    
  • 1150 cm

    
    :  C-O-C asymmetric stretch, validating the MOM acetal linkage.
    
  • 1050 cm

    
     & 750 cm
    
    
    
    :
    C-F and C-Cl stretches, respectively.

Conclusion

The structural elucidation of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid relies on a carefully designed, self-validating analytical matrix. The use of DMSO-


 ensures the visibility of the carboxylic acid proton, while negative-ion HRMS exploits the molecule's acidity to provide unambiguous formula and isotopic data. The regiochemistry—often the most challenging aspect of highly substituted benzenes—is definitively resolved by mapping the 

F-

C coupling constants against 2D HMBC correlations, proving the exact placement of the MOM, chlorine, and fluorine substituents.

References

  • TCI Chemicals. "5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid | CAS 2734778-87-9".[1]

  • Sigma-Aldrich. "5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid".

  • SpectraBase. "5-chloro-2-fluorobenzoic acid - SpectraBase".[2]

  • Boroncore. "2386764-90-3 | 5-Chloro-2-fluoro-3-hydroxybenzoic acid".[3]

Sources

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid: Theoretical Properties and Synthetic Strategy

Executive Summary

Core Physicochemical Properties

While experimental data for 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is not publicly available, its fundamental properties can be accurately calculated based on its molecular structure. These values are critical for both theoretical modeling and practical laboratory work, including reaction stoichiometry and analytical characterization.

Molecular Structure and Identity

The structure consists of a benzoic acid core substituted with chloro, fluoro, and methoxymethoxy (MOM) groups. The MOM group serves as a common protecting group for hydroxyl functionalities, suggesting this compound is likely an intermediate in a multi-step synthesis.

Figure 1: Molecular Structure of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

Quantitative Data Summary

The following table summarizes the calculated and inferred properties for the target compound.

PropertyValueSource / Method
Molecular Formula C₉H₈ClFO₄-
Molecular Weight 234.61 g/mol Calculated
Monoisotopic Mass 234.00951 DaCalculated
CAS Number Not Assigned-
Physical Form Predicted: White to off-white solidInferred from similar compounds[1]
Solubility Predicted: Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Inferred from structure

Proposed Synthetic Strategy and Methodologies

The synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is not explicitly described in the literature. However, a logical and robust synthetic route can be designed based on well-established organic chemistry transformations and procedures for analogous compounds.[2][3][4] The proposed strategy begins with a commercially available, multi-substituted fluorinated benzene derivative and proceeds through a series of directed functional group manipulations.

Retrosynthetic Analysis and Workflow

The key to a successful synthesis is a logical retrosynthetic plan. The target molecule can be disconnected at the methoxymethyl (MOM) ether linkage, revealing a hydroxyl group. This suggests that the final step would be the protection of a 3-hydroxybenzoic acid derivative. The carboxylic acid can be formed via directed ortho-metalation followed by carboxylation.

G start 1-Chloro-3,5-difluorobenzene (Commercially Available Precursor) step1 Step 1: Directed ortho-Metalation & Hydroxylation Reagents: n-BuLi, TMEDA; then B(OMe)₃, H₂O₂ Rationale: Introduction of hydroxyl group directed by fluorine. start->step1 Synthesis Start intermediate1 4-Chloro-2,6-difluorophenol step1->intermediate1 step2 Step 2: MOM Protection Reagents: MOM-Cl, DIPEA Rationale: Protects the reactive phenol for subsequent metalation. intermediate1->step2 intermediate2 1-Chloro-2,4-difluoro-3-(methoxymethoxy)benzene step2->intermediate2 step3 Step 3: Regioselective Lithiation & Carboxylation Reagents: sec-BuLi, THF at -78°C; then CO₂ (s) Rationale: The MOM-group directs metalation to the C2 position. intermediate2->step3 target Target Molecule: 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid step3->target Final Product

Figure 2: Proposed Synthetic Workflow for the target compound.

Detailed Experimental Protocol (Exemplary Step)

The following protocol details the crucial regioselective lithiation and carboxylation step (Step 3 in Figure 2), a technique vital for constructing polysubstituted aromatic rings.[2]

Protocol: Synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid from 1-Chloro-2,4-difluoro-3-(methoxymethoxy)benzene

  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a rubber septum. Maintain a positive pressure of argon throughout the reaction.

  • Reagent Charging: Dissolve 1 equivalent of 1-Chloro-2,4-difluoro-3-(methoxymethoxy)benzene in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: This low temperature is critical to prevent side reactions and ensure the kinetic stability of the aryllithium intermediate.

  • Lithiation: Slowly add 1.1 equivalents of sec-butyllithium (sec-BuLi) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Causality: sec-BuLi is a stronger base than n-BuLi and is more effective for the lithiation of less activated aromatic rings. The methoxymethoxy group acts as a directed metalation group, ensuring the lithium is introduced at the C2 position, between the two most activating groups (MOM and Fluoro).

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

  • Carboxylation: Crush dry ice (solid CO₂) into a powder and add it in excess to the reaction mixture in one portion.

    • Self-Validation: A visible color change and a slight exotherm upon addition of dry ice indicate the reaction of the aryllithium intermediate.

  • Quenching and Workup: Allow the mixture to slowly warm to room temperature. Add 1 M HCl (aq) until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Applications in Research and Drug Development

Substituted benzoic acids are foundational building blocks in medicinal chemistry and materials science.[1]

  • Pharmaceutical Intermediates: Halogenated aromatic acids are key components in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, analgesics, and kinase inhibitors.[1][5] The specific substitution pattern of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid makes it a candidate for creating novel derivatives with tailored electronic and steric properties.

  • Agrochemicals: This class of compounds is also utilized in the development of advanced herbicides and pesticides, where the halogen substituents enhance biological activity and selectivity.[1]

Safety, Handling, and Storage

While no specific Safety Data Sheet (SDS) exists for the target compound, the safety profile can be inferred from structurally related chemicals like 5-fluoro-2-methoxybenzoic acid and 3-chloro-2-methoxybenzoic acid.[6][7][8]

Hazard Identification (Predicted)
Hazard ClassGHS StatementPictogram
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Damage/Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
STOT - Single Exposure H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Recommended Handling and Storage Protocol
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[7][9] Avoid breathing dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • SpectraBase. 5-chloro-2-fluorobenzoic acid. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET - 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid. [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

  • PharmaCompass. 5-Chloro-2-methoxybenzoic acid. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. [Link]

  • PubChemLite. 5-chloro-2-fluoro-4-methoxybenzoic acid (C8H6ClFO3). [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

Sources

Thermal Stability Profile & Handling of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a specialized, highly functionalized intermediate often encountered in the synthesis of kinase inhibitors and advanced pharmaceutical active ingredients (APIs).[1][2] Its structural core features a benzoic acid moiety substituted with electron-withdrawing halogens (Cl, F) and an acid-labile methoxymethyl (MOM) ether protecting group.[1][2]

Critical Stability Warning: This compound presents a classic "internal incompatibility" risk.[1][2] The presence of a free carboxylic acid (proton source) alongside an acid-labile MOM ether creates a pathway for autocatalytic decomposition , particularly under thermal stress or in the presence of moisture.[1][2] While the solid state may exhibit kinetic stability, the melt phase or solution state poses significant degradation risks.[2]

This guide provides a comprehensive technical framework for evaluating, monitoring, and mitigating the thermal instability of this specific intermediate.[1][2]

Part 1: Structural Analysis & Degradation Mechanism[1][3]

The MOM-Acid Conflict

The methoxymethyl (MOM) group is a standard phenol protecting group, prized for its stability to basic conditions and nucleophiles.[1][2] However, it is designed to be cleaved by acid.[2]

In 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid , the molecule contains its own destruction mechanism:

  • The Trigger: The carboxylic acid at position 1.[1][2]

  • The Accelerator: The Fluorine (C2) and Chlorine (C5) atoms are electron-withdrawing groups (EWG).[1][2] Through inductive effects (-I), they significantly increase the acidity of the benzoic acid proton compared to unsubstituted benzoic acid.[1][2]

    • Estimated pKa: ~2.5–3.0 (vs. 4.2 for benzoic acid).[1][2]

  • The Victim: The MOM ether oxygen, which can be protonated by the adjacent carboxylic acid, leading to cleavage.[2]

Decomposition Pathway

Upon heating or solvation in protic media, the acidic proton attacks the MOM ether oxygen.[2] This generates a resonance-stabilized oxocarbenium ion, releasing the free phenol (5-chloro-2-fluoro-3-hydroxybenzoic acid) and formaldehyde.[1][2]

DegradationMechanism Start Target Molecule (MOM-Protected Acid) Step1 Protonation (Intramolecular) Start->Step1 Heat/Moisture Step2 Cleavage (Oxocarbenium Ion) Step1->Step2 Rate Limiting Step End Degradation Products: 1. Free Phenol 2. Formaldehyde 3. Methanol Step2->End Hydrolysis

Figure 1: Autocatalytic degradation pathway of MOM-protected benzoic acids.

Part 2: Thermal Stability Characterization Protocols

To validate the stability of your specific lot, you must perform the following self-validating characterization workflow. Do not rely on generic data; impurity profiles (especially trace mineral acids from synthesis) can drastically alter stability.[1][2]

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of thermal decomposition and the safe operating window.[1][2]

Protocol:

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or equivalent).

  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid is not recommended as formaldehyde gas evolution is expected).

  • Method: Ramp from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Data Interpretation:

    • Endotherm: Melting point (likely range: 120–160°C, depending on crystal polymorph).[2]

    • Exotherm: Look for a sharp exothermic event immediately following or overlapping with the melt.[1][2] This indicates rapid MOM cleavage and polymerization of formaldehyde.[1][2]

Acceptance Criteria:

Parameter Threshold Action
T_onset (Decomp) > 150°C Stable for standard drying (<60°C).[1][2]
T_onset (Decomp) < 100°C CRITICAL: Material is unstable.[1][2] Store at -20°C.

| Melt/Decomp Overlap | Yes | High risk of runaway reaction during bulk melting.[1][2] |

Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss associated with deprotection (loss of MOM group).

Protocol:

  • Sample: 5–10 mg in a platinum or ceramic pan.

  • Method: Ramp 10°C/min to 300°C.

  • Analysis: Calculate theoretical mass loss for the MOM group (C2H5O, MW ~45 Da).

    • Theoretical Loss: (45 / MW of Target) × 100%.[1][2]

    • If observed mass loss matches this % at a temperature

      
      , that is your deprotection point.[2]
      

Part 3: Accelerated Stability Testing (HPLC Workflow)

Do not assume solid-state stability equates to solution stability.[1][2] This compound is most vulnerable during workup and recrystallization.[1][2]

Stress Test Protocol

Objective: Determine the half-life (


) of the material in solution.[1][2]

Reagents:

  • Solvent A: Acetonitrile (Dry).[1][2]

  • Solvent B: Methanol/Water (Protic/Wet).[1][2]

  • Buffer: 0.1% Formic Acid (Acidic stress).[1][2]

Workflow:

  • Dissolve target compound to 1 mg/mL in Solvent A (Control) and Solvent B (Test).

  • Incubate at 40°C.

  • Inject into HPLC at

    
    .
    

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1][2]

  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.05% TFA).[1][2]

  • Detection: UV at 254 nm (aromatic core) and 210 nm.[1][2]

  • Key Marker: Look for the appearance of the de-MOM phenol (shorter retention time due to increased polarity of the -OH group vs -OMOM).[1][2]

StabilityWorkflow Sample Sample Isolation (Solid) Dry Vacuum Dry (<40°C, P2O5) Sample->Dry Test Stress Test Selection Dry->Test SolidState Solid State (40°C / 75% RH) Test->SolidState Solution Solution State (MeOH, 25°C) Test->Solution HPLC HPLC Analysis (Monitor Phenol Impurity) SolidState->HPLC 7 Days Solution->HPLC 24 Hours Result Determine Storage Condition HPLC->Result

Figure 2: Routine stability assessment workflow for MOM-protected intermediates.

Part 4: Handling & Mitigation Strategies

Based on the chemical principles established above, the following handling protocols are mandatory to maintain scientific integrity of the sample.

Storage Formats

The free acid form is the least stable.[1][2] To maximize thermal stability for long-term storage, convert the material to one of the following:

  • Salt Formation (Recommended): Convert to the Sodium or Potassium salt .[1][2]

    • Rationale: Removing the acidic proton (

      
      ) eliminates the catalyst for MOM cleavage.[1][2] The carboxylate anion is stable and does not attack the MOM ether.[1][2]
      
  • Esterification: Store as the Methyl or Ethyl ester .

    • Rationale: Esters are non-acidic.[1][2] The MOM group is stable in neutral esters.[1][2] Hydrolyze the ester back to the acid only immediately prior to the next synthetic step.[2]

Drying Conditions[1][2][3][8]
  • NEVER oven dry this material > 50°C without vacuum.[1][2]

  • Protocol: Dry in a vacuum oven at ambient temperature (20–25°C) using

    
     or KOH pellets as a desiccant to scavenge any acidic vapors or moisture.[1][2]
    
Reaction Quenching

When synthesizing this molecule (e.g., MOM protection of the phenol), ensure all mineral acid catalysts (like HCl or


) are completely neutralized before concentration.[1][2]
  • Check: Verify pH of the aqueous layer is > 7.0 before organic extraction.[1][2] Trace acid during rotary evaporation (heating) will turn the product into a black tar (polymerized formaldehyde + phenol).[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][2] John Wiley & Sons.[1][2] (Standard reference for MOM ether stability profiles and cleavage conditions). [1][2]

  • Wuts, P. G. M. (1980).[1][2] "Methoxymethyl Ethers (MOM) in Synthesis". Synthetic Communications. (Discusses the acid-sensitivity of MOM groups).

  • FDA Guidance for Industry. (2024). Stability Testing of New Drug Substances and Products Q1A(R2). (General framework for stability testing protocols).

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. (Context for solvolysis risks in protic solvents). [1][2]

Sources

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a highly functionalized aromatic building block of significant interest in organic synthesis, particularly within medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a carboxylic acid for derivatization, a fluoro group to modulate electronic properties and block a metabolic site, a chloro atom for potential cross-coupling, and a protected phenol—offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, a plausible synthetic route, key chemical transformations, and its strategic application in the synthesis of bioactive compounds.

Introduction: A Multifunctional Synthetic Scaffold

The strategic value of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the acidity of the carboxylic acid and the overall electronic character of the aromatic ring, which can impact biological target interactions and metabolic stability.[1] The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, which can be unveiled in later synthetic stages to reveal a crucial hydrogen bond donor or a handle for further functionalization.

The specific arrangement of these substituents creates a powerful tool for synthetic chemists:

  • Carboxylic Acid (C1): The primary site for amide bond formation, esterification, or reduction.[2]

  • Fluorine (C2): A powerful directing group for ortho-metalation and a common substituent in pharmaceuticals for enhancing metabolic stability and binding affinity.[1]

  • MOM-protected Hydroxyl (C3): A masked phenol, stable to a variety of reaction conditions but readily cleaved under acidic treatment.[3]

  • Chlorine (C5): A potential handle for transition-metal-catalyzed cross-coupling reactions and a lipophilic substituent that can improve cell permeability.

This guide will explore how these features can be leveraged to incorporate this versatile building block into advanced synthetic programs.

Physicochemical & Spectral Data

As 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is not a widely available catalog chemical, it is typically synthesized on-demand. Experimentally determined data is therefore limited. The table below provides calculated properties and data for a closely related analog for comparison.

Property5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (Target)5-Chloro-2-fluoro-3-methoxybenzoic acid (Analog)[3]
CAS Number Not Available1782566-59-9
Molecular Formula C₉H₈ClFO₄C₈H₆ClFO₃
Molecular Weight 234.61 g/mol 204.58 g/mol
Appearance Predicted: White to off-white solidSolid
Melting Point Not AvailableNot Available
Boiling Point Not AvailableNot Available
Solubility Soluble in polar organic solvents (DCM, THF, DMF, DMSO)Soluble in polar organic solvents
Storage Store in a dry, cool environment (2-8°C recommended)Sealed in dry, 2-8°C

Spectral Features (Predicted):

  • ¹H NMR: Resonances expected for the two aromatic protons, the MOM ether methylene protons (~5.2 ppm), the MOM ether methyl protons (~3.5 ppm), and the acidic carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Signals corresponding to the nine distinct carbon atoms, including the carboxyl carbon (~165-170 ppm) and the MOM ether carbons.

  • IR Spectroscopy: Characteristic peaks for O-H (broad, carboxylic acid), C=O (~1700 cm⁻¹), and C-O stretches.

Synthesis and Purification

A robust synthesis of the title compound can be envisioned starting from the commercially available precursor, 5-chloro-2-fluoro-3-hydroxybenzoic acid. The synthesis involves a straightforward protection of the phenolic hydroxyl group.

Proposed Synthetic Workflow

Synthesis_Workflow start 5-Chloro-2-fluoro-3-hydroxybenzoic acid reagents start->reagents product 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid reagents->product purification Purification: Aqueous workup followed by flash column chromatography product->purification

Caption: Proposed synthesis of the title compound via MOM protection.

Detailed Experimental Protocol: MOM Protection
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 5-chloro-2-fluoro-3-hydroxybenzoic acid (1.0 equiv.).

  • Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir the resulting suspension at 0°C for 30 minutes. Causality Note: The strong base NaH deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide, which is necessary for the subsequent reaction with the electrophilic MOMCl.

  • Protection: Add chloromethyl methyl ether (MOMCl, 1.1 equiv.) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

Reactivity and Synthetic Utility

Reactions at the Carboxylic Acid: Amide Bond Formation

The most common transformation of this building block is the formation of an amide bond, a critical linkage in many pharmaceutical agents.[4] Carbodiimide-mediated coupling is a reliable and widely used method.[5]

Amide_Coupling_Workflow sub_A 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid reagents sub_A->reagents sub_B Primary or Secondary Amine (R¹R²NH) sub_B->reagents product Target Amide reagents->product

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 equiv.) followed by 1-hydroxybenzotriazole (HOBt, 1.2 equiv.). Causality Note: HOBt acts as a catalytic additive that converts the initial O-acylisourea intermediate into an activated HOBt ester. This intermediate is more reactive towards the amine and suppresses side reactions, such as racemization if the amine is chiral.[5]

  • Activation: Cool the mixture to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.), a non-nucleophilic base, followed by the solid 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv.). Causality Note: EDC is the coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The byproducts of EDC are water-soluble, simplifying purification.[2][5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide via flash column chromatography or recrystallization.

Deprotection of the MOM Ether

The MOM group is stable to many nucleophilic and basic conditions but can be efficiently removed under acidic conditions to reveal the free phenol.[3]

Protocol: Acidic MOM Deprotection

  • Dissolve the MOM-protected substrate (1.0 equiv.) in a solvent such as methanol or dichloromethane.

  • Add a strong acid, such as concentrated HCl (e.g., 4M HCl in Dioxane) or trifluoroacetic acid (TFA).[3]

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the acid with a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the deprotected phenol, which can be purified by chromatography if necessary.

Directed ortho-Metalation (DoM)

The substituents on the ring provide a fascinating case for regiochemical control in Directed ortho-Metalation (DoM) reactions. The deprotonated carboxylate, the methoxymethoxy group, and the fluorine atom are all known ortho-directing groups.[6][7][8] In related systems, the carboxylate group is a potent director, suggesting that lithiation with a strong base like s-BuLi would likely occur at the C6 position, ortho to the carboxylate.[6][9]

DoM_Reaction start 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid step1 Step 1: Metalations-BuLi (2.2 eq.), TMEDAAnhydrous THF, -78°C start->step1 intermediate 6-Lithio Intermediate step1->intermediate step2 Step 2: QuenchElectrophile (E+)-78°C to RT intermediate->step2 product 6-Substituted Product step2->product

Caption: Proposed workflow for Directed ortho-Metalation (DoM).

This strategy allows for the introduction of a wide range of electrophiles (e.g., I₂, DMF, alkyl halides) at the C6 position, further expanding the synthetic utility of this building block. Experimental validation would be required to confirm the regioselectivity in this specific system.

Application in Drug Discovery: A Case Study

The core structure derived from 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is found in advanced molecules explored in pharmaceutical research. For instance, the structurally related 5-fluoro-2-methoxybenzamido moiety is a key component in complex pyrazole-based inhibitors. Similarly, the 5-chloro-2-methoxybenzamide core is used in the synthesis of benzenesulfonamide derivatives.

These examples highlight a common synthetic strategy:

  • Amide Coupling: The title compound is coupled with a complex amine partner.

  • Deprotection: The MOM group is removed to reveal the phenolic hydroxyl.

  • Further Modification (Optional): The revealed hydroxyl or the chloro group can be used for subsequent synthetic transformations.

This approach validates the role of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid as a strategic precursor for introducing a highly substituted benzamide fragment into drug candidates.

Safety and Handling

As with all laboratory chemicals, 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on analogs, the compound is expected to be an irritant to the skin, eyes, and respiratory system.[6] Refer to the Material Safety Data Sheet (MSDS) for related compounds for detailed handling and disposal information.

Conclusion

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a sophisticated building block that offers chemists a high degree of control and flexibility. Its pre-installed, orthogonally reactive functional groups enable its efficient incorporation into complex synthetic routes. The ability to perform selective transformations at the carboxylic acid, unmask the phenol under mild acidic conditions, and potentially functionalize the C6 position via directed metalation makes it an invaluable tool for accessing novel chemical space, particularly in the pursuit of new therapeutic agents.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1269.
  • Bridges, A. J., Lee, A., Maduakor, E. C., & Schwartz, C. E. (1990). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 31(51), 7499-7502.
  • PrepChem. (n.d.). Synthesis of 5-chloro-3-formyl-2-hydroxybenzoic acid. Retrieved from [Link]

  • Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o405.
  • Zhang, Y., & Li, H. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(12), e202200388.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 332-336.
  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University Department of Chemistry and Chemical Biology.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
  • ResearchGate. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Jayakumar, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130522.
  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • USPTO Patent Application Data. (2024). SPRAY-DRIED DISPERSIONS, FORMULATIONS, AND POLYMORPHS OF (S)-5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. Application #18/440,563. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Harnessing the Potential of the 5-Chloro-2-fluoro-3-hydroxybenzoic Acid Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of halogen atoms and hydroxyl groups onto aromatic scaffolds is a cornerstone of modern drug discovery. This technical guide delves into the potential applications of the 5-Chloro-2-fluoro-3-hydroxybenzoic acid core, a synthetically accessible and functionally rich building block for medicinal chemistry. While its methoxymethoxy-protected precursor, 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid, serves as a valuable intermediate, the deprotected hydroxy form is poised for direct interaction with biological targets. This document will explore the physicochemical contributions of the chloro, fluoro, and hydroxyl substituents, survey potential therapeutic applications based on analogous structures, and provide insights into its synthetic accessibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Scaffold

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] The 5-Chloro-2-fluoro-3-hydroxybenzoic acid scaffold is a particularly compelling starting point for drug design due to the synergistic interplay of its substituents. The methoxymethoxy (MOM) protected form, 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid, represents a key intermediate, allowing for selective reactions at the carboxylic acid moiety before revealing the strategically placed phenolic hydroxyl group.

The true potential of this molecule in medicinal chemistry lies in the combined influence of its functional groups on a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the individual and collective contributions of the chloro, fluoro, and hydroxyl groups is paramount to its rational application in drug discovery programs.

The Influence of Substituents on Molecular Properties

The chloro, fluoro, and hydroxyl groups on the benzoic acid ring each impart distinct physicochemical properties that can be exploited to fine-tune a drug candidate's behavior.

The Role of Halogens: Chlorine vs. Fluorine

The inclusion of halogen atoms is a well-established strategy in drug design, with a significant percentage of top-selling small molecule drugs containing either fluorine or chlorine.[3] These atoms can profoundly impact a molecule's binding affinity, metabolic stability, and bioavailability.[3][4]

  • Fluorine: Due to its high electronegativity and small size, fluorine can alter the acidity of nearby functional groups, form key hydrogen bonds, and block sites of metabolic oxidation, thereby enhancing a drug's half-life.[5] Its introduction can also modulate the conformation of a molecule, locking it into a bioactive state.[5]

  • Chlorine: Chlorine, being larger and more lipophilic than fluorine, can significantly increase a molecule's van der Waals interactions with a target protein, often leading to enhanced binding affinity.[3][6] The chloro group can also serve as a handle for further synthetic modifications.

The presence of both a fluorine and a chlorine atom on the same scaffold offers a unique opportunity to balance these effects. For instance, in the molecular design of pyrimidine-based Aurora kinase inhibitors, a chloride substituent was shown to enhance binding affinity.[7]

The Significance of the Hydroxyl Group

The phenolic hydroxyl group is a critical functional group in many pharmacologically active molecules. It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets. Its strategic placement at the 3-position, flanked by the fluoro and chloro atoms, can influence its acidity and hydrogen bonding potential.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, the 5-Chloro-2-fluoro-3-hydroxybenzoic acid scaffold holds promise in several therapeutic areas.

Antimicrobial Agents

A key application for related structures is in the synthesis of antimicrobial agents. For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is a crucial intermediate in the preparation of novel 3-quinolinecarboxylic acid drugs, a class of potent fluoroquinolone antibiotics.[8][9] These antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8] The core benzoic acid derivative serves as a foundational piece for constructing the quinolone ring system.

Anticancer Agents

Substituted benzoic acids are prevalent in the development of anticancer therapeutics.[1][10] They have been incorporated into molecules targeting a variety of cancer-related pathways. For instance, derivatives of benzoic acid have been investigated as inhibitors of protein phosphatases like Slingshot, which are involved in cell migration and could be targets for cancer therapies.[11] The unique electronic and steric properties of the 5-Chloro-2-fluoro-3-hydroxybenzoic acid scaffold could be leveraged to design selective inhibitors of kinases or other enzymes implicated in cancer progression.

The following table summarizes the anticancer activity of some substituted benzoic acid derivatives, illustrating the potential for this class of compounds.

Compound ClassCancer Cell LineActivity (IC50)Reference
Substituted thiocyanate benzoic acid derivativesMCF-7 (Breast)~100 µM/ml[1]
Benzoic acid substituted quinazolinonesMCF-7 (Breast)Moderate to Good[10]
Anti-inflammatory Agents

Salicylic acid (2-hydroxybenzoic acid) and its derivatives are well-known for their anti-inflammatory properties. The substitution pattern of 5-Chloro-2-fluoro-3-hydroxybenzoic acid suggests its potential as a scaffold for novel anti-inflammatory drugs. The halogen atoms can enhance the potency and improve the pharmacokinetic profile of salicylate-based anti-inflammatory agents.

Synthetic Considerations

The synthesis of 5-Chloro-2-fluoro-3-hydroxybenzoic acid and its methoxymethoxy-protected precursor is achievable through established organic chemistry methodologies. A general, plausible synthetic workflow is outlined below. The protection of the hydroxyl group as a methoxymethyl (MOM) ether is a standard procedure to prevent its interference in subsequent reactions, such as those involving the carboxylic acid.

Diagram 1: Proposed Synthetic Workflow

G start Substituted Benzene Derivative intermediate1 Introduction of Hydroxyl Group start->intermediate1 e.g., Nitration, Reduction, Diazotization intermediate2 Protection of Hydroxyl (MOM ether) intermediate1->intermediate2 MOM-Cl, Base intermediate3 Carboxylation intermediate2->intermediate3 e.g., Lithiation, CO2 final_protected 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid intermediate3->final_protected Workup final_deprotected 5-Chloro-2-fluoro-3-hydroxybenzoic acid final_protected->final_deprotected Acidic Hydrolysis

Caption: A generalized synthetic pathway to the target compounds.

A more specific, documented synthesis for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves a sequence of nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis, starting from 2,4-difluoro-3-chlorobenzoic acid.[8] This highlights a practical route to this class of molecules.

Experimental Protocol: Illustrative Synthesis of a Halogenated Hydroxybenzoic Acid

The following is a representative protocol for the synthesis of a related compound, 5-chloro-2-hydroxybenzoic acid, which can be adapted for the synthesis of the title compound.

Synthesis of 5-chloro-2-hydroxybenzoic acid

  • Step 1: To a solution of 4-fluoro-2-hydroxybenzoic acid (5 mmol) in acetonitrile (10 mL), add concentrated sulfuric acid (1.05 equiv.) at room temperature.

  • Step 2: Stir the mixture for 5 minutes.

  • Step 3: Add N-bromosuccinimide (NBS) (1.05 equiv.) to the mixture.

  • Step 4: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 5: Upon completion, evaporate the solvent to dryness.

  • Step 6: Add a small amount of acetonitrile (1 mL), stir for 10 minutes, and filter the mixture.

  • Step 7: Wash the filter cake with water and dry to obtain the product.

Conclusion and Future Directions

The 5-Chloro-2-fluoro-3-hydroxybenzoic acid scaffold, and its protected precursor, represent a promising starting point for the development of novel therapeutic agents. The strategic combination of chloro, fluoro, and hydroxyl substituents provides a rich platform for modulating the physicochemical and pharmacological properties of drug candidates. Future research should focus on the synthesis of a diverse library of derivatives based on this core structure and their evaluation in a range of biological assays, particularly in the areas of oncology and infectious diseases. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Fluorine in drug discovery: Role, design and case studies.
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • 5-Chloro-2-Fluorobenzoic Acid: A Versatile Building Block for Advanced Synthesis.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • 5-Chloro-2-hydroxybenzoic acid synthesis. ChemicalBook.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • Synthesis of 5-chloro-3-formyl-2-hydroxybenzoic acid. PrepChem.com.
  • 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid) | Plant Agglutinin. MedChemExpress.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

Sources

Methodological & Application

Application Note: Advanced Purification Strategies for 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The purification of this molecule presents a unique chemical dichotomy due to the presence of two conflicting functional groups:

  • The Carboxylic Acid: Requires acidic conditions (pH < pKa) to be protonated and rendered lipophilic for organic extraction or precipitation.

  • The Methoxymethoxy (MOM) Ether: An acetal-based protecting group that is highly stable to basic and nucleophilic conditions but exceptionally labile to aqueous Brønsted acids and Lewis acids[1].

The pKa of 2-fluorobenzoic acid is approximately 3.27[2]. The addition of an electron-withdrawing 5-chloro substituent further increases the acidity of the carboxylate, placing the estimated pKa of this specific molecule between 2.8 and 3.1. Consequently, standard acid-base extraction protocols using strong acids (e.g., 1 M HCl or H₂SO₄) pose a severe risk of prematurely cleaving the MOM ether, leading to the formation of the undesired 5-chloro-2-fluoro-3-hydroxybenzoic acid impurity.

Mechanistic Rationale: The "Protecting Group Dichotomy"

To design a self-validating purification system, one must understand the causality behind experimental failures. Conventional methods for purifying crude benzoic acids rely heavily on aggressive acid-base liquid-liquid extraction (LLE) or high-temperature distillation[3]. However, when a MOM ether is present, exposing the molecule to a pH below 2.0 triggers a rapid degradation cascade.

The cleavage mechanism initiates via the protonation of the acetal oxygen. This is followed by the expulsion of a methanol molecule to generate a highly reactive oxocarbenium ion intermediate, which is subsequently hydrolyzed by water to yield formaldehyde and the deprotected phenol[4].

To circumvent this, our protocols rely on Kinetic Extraction and pH-Controlled Biphasic Acidification . By utilizing weak organic acids (like citric acid) and performing the acidification in the presence of an organic solvent (biphasic system), the protonated benzoic acid is immediately partitioned into the organic layer, kinetically isolating the acid-sensitive MOM group from the aqueous hydronium ions.

Degradation MOM MOM-Protected Benzoic Acid Protonation Protonation of Acetal Oxygen (pH < 2.0) MOM->Protonation Strong Acid Oxocarbenium Oxocarbenium Ion Formation Protonation->Oxocarbenium - MeOH Hydrolysis Hydrolysis (+ H2O) Oxocarbenium->Hydrolysis Deprotected 5-Chloro-2-fluoro-3- hydroxybenzoic acid Hydrolysis->Deprotected - Formaldehyde

Figure 1: Acid-catalyzed degradation pathway of the methoxymethoxy (MOM) protecting group.

Decision Matrix for Purification

Selecting the appropriate purification method depends on the scale of the synthesis and the required purity of the final product.

Workflow Start Crude 5-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid Decision Required Purity? Start->Decision LLE Protocol A: pH-Controlled Extraction (Citric Acid, 0°C) Decision->LLE Low to Moderate Recryst Protocol B: Recrystallization (Toluene/Heptane) Decision->Recryst High (Scale-up) HPLC Protocol C: Prep-HPLC (NH4HCO3 Buffer) Decision->HPLC Ultra-High (Analytical) LLE->Recryst Further polishing Pure Purified Target Compound (>99% Purity, Intact MOM) LLE->Pure Recryst->Pure HPLC->Pure

Figure 2: Decision matrix for purifying 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

Experimental Protocols

Protocol A: pH-Controlled Biphasic Extraction (Scale: 1g - 100g)

Causality Insight: Citric acid is used instead of HCl because its pKa₁ (3.13) perfectly buffers the aqueous layer near the pKa of the target molecule, ensuring protonation of the carboxylate without dropping the pH low enough to rapidly cleave the MOM ether.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Basic Extraction: Add 0.5 M aqueous Sodium Bicarbonate (NaHCO₃) (10 mL/g) and stir vigorously for 10 minutes. The target compound partitions into the aqueous layer as a sodium salt.

  • Phase Separation: Separate the layers. Wash the aqueous layer with Methyl tert-butyl ether (MTBE) (2 × 5 mL/g) to remove non-polar organic impurities. Discard the organic washes.

  • Biphasic Acidification (Critical Step): Transfer the aqueous layer to a flask, add fresh EtOAc (15 mL/g), and cool the biphasic mixture to 0 °C in an ice bath.

  • pH Adjustment: While stirring vigorously, slowly add a 10% (w/v) aqueous Citric Acid solution dropwise until the pH of the aqueous layer reaches 3.5 – 4.0 (monitor via pH meter or narrow-range pH paper).

  • Kinetic Isolation: Immediately transfer the mixture to a separatory funnel and isolate the organic (EtOAc) layer. Extract the aqueous layer one more time with EtOAc (5 mL/g).

  • Workup: Combine the organic layers, wash with saturated brine (5 mL/g), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 35 °C.

Protocol B: Non-Aqueous Recrystallization (Scale: >5g)

Causality Insight: Recrystallization avoids water and acid entirely, eliminating the risk of MOM hydrolysis. The lipophilic halogens and the MOM group make the compound highly soluble in polar solvents but moderately insoluble in aliphatic hydrocarbons.

  • Solvent Selection: Place the crude, dry 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid in a round-bottom flask.

  • Dissolution: Add Toluene (approx. 3-5 mL/g) and heat to 75 °C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Remove the heat source and allow the mixture to cool ambiently to room temperature over 2 hours, promoting the growth of large, pure crystals.

  • Polishing: Transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield.

  • Filtration: Filter the resulting crystals via a Büchner funnel, wash with ice-cold Heptane (2 mL/g), and dry under high vacuum.

Protocol C: pH-Neutral Preparative HPLC (Scale: <1g)

Causality Insight: Standard reverse-phase HPLC utilizes 0.1% Formic Acid or TFA, which will degrade the MOM group on-column over the 15-30 minute run time. A volatile, pH-neutral buffer is strictly required.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, which tolerates neutral/mildly basic pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade Water (pH ~7.4).

  • Mobile Phase B: LC-MS grade Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Recovery: Lyophilize the collected fractions immediately to remove water, acetonitrile, and the volatile ammonium bicarbonate buffer, yielding the pure target compound.

Quantitative Data Summary

The table below summarizes the expected performance metrics of the three protocols, providing a comparative baseline for process development.

Purification MethodTypical YieldFinal Purity (HPLC)MOM Cleavage RiskScalabilityPrimary Use Case
Protocol A: LLE 85 - 95%90 - 95%Moderate (pH dependent)High (>100g)Bulk crude cleanup
Protocol B: Recrystallization 60 - 75%> 98.0%LowHigh (>100g)Late-stage polishing
Protocol C: Prep-HPLC 50 - 65%> 99.5%Low (if buffered)Low (<1g)Analytical standards

References

  • Purification of benzoic acid (US Patent 3235588A). Discusses the foundational principles and industrial methods for the purification of crude benzoic acid derivatives.3

  • Chemistry of silybin (RSC Publishing). Highlights the stability of methoxymethyl (MOM) ether protecting groups under various conditions, specifically noting their lability to Brønsted acids and stability to base. 4

  • 2-Fluorobenzoic acid (Benchchem). Provides detailed physicochemical properties, including the pKa value (3.27) of the ortho-fluorinated benzoic acid core. 2

  • Methoxymethyl ether (Wikipedia / Greene's Protective Groups in Organic Synthesis). Details the mechanistic installation and acidic deprotection conditions of MOM ethers in organic synthesis. 1

Sources

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines the strategic utility, synthesis, and handling of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (Target Intermediate). As a tri-substituted benzene scaffold, this compound serves as a critical building block in the synthesis of next-generation kinase inhibitors (e.g., targeting KRAS, PI3K/mTOR pathways) and fluoroquinolone-class antibacterials . The methoxymethoxy (MOM) ether moiety functions as a robust protecting group, masking the phenol to enable high-fidelity amide couplings and transition-metal-catalyzed cross-couplings without interference. This protocol details the protection chemistry, downstream coupling applications, and controlled deprotection strategies.[1]

Introduction: The Scaffold's Significance

In medicinal chemistry, the "magic methyl" effect is often paralleled by the "strategic halogen" effect. The 5-chloro-2-fluoro-3-hydroxy substitution pattern offers unique pharmacological advantages:

  • Metabolic Stability: The fluorine atom at the 2-position blocks metabolic oxidation at a typically labile site.

  • Conformational Lock: The steric bulk of the chlorine and fluorine atoms restricts rotation in biaryl systems (atropisomerism), often locking the molecule into a bioactive conformation.

  • Hydrogen Bonding: The 3-hydroxyl group (revealed after deprotection) frequently acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.

The MOM-protected variant allows chemists to manipulate the carboxylic acid (e.g., forming amides or esters) or the aryl ring (e.g., Suzuki couplings) while preserving the phenol's integrity.

Chemical Properties & Safety Profile

PropertySpecification
CAS Number Not widely assigned (Analogous to 5-Chloro-2-fluoro-3-hydroxybenzoic acid: 1782566-59-9)
Molecular Formula C₉H₈ClFO₄
Molecular Weight 234.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in water
Stability Stable under basic conditions; Labile to strong acids (pH < 1)
⚠️ Critical Safety Warning
  • MOM-Cl (Chloromethyl methyl ether): Used in the synthesis, MOM-Cl is a known human carcinogen . All reactions involving MOM-Cl must be performed in a certified fume hood with double-gloving and specific waste disposal protocols.

  • Acid Chlorides: Downstream activation with oxalyl chloride generates CO and HCl gas; proper ventilation is mandatory.

Protocol 1: Synthesis of the Intermediate

Objective: Selective protection of the phenolic hydroxyl group of 5-chloro-2-fluoro-3-hydroxybenzoic acid.

Reagents
  • Starting Material: 5-Chloro-2-fluoro-3-hydroxybenzoic acid (1.0 eq)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (2.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq) or NaH (2.0 eq) for stricter anhydrous conditions.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 5-chloro-2-fluoro-3-hydroxybenzoic acid (10.0 g, 52.5 mmol) and anhydrous DCM (100 mL). Cool to 0°C.[1][2][3][4][5]

  • Base Addition: Add DIPEA (27.4 mL, 157.5 mmol) dropwise. The solution may darken slightly.

  • Protection: Caution: MOM-Cl is volatile and toxic. Add MOM-Cl (10.0 mL, 131 mmol) dropwise via syringe over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Note: If starting with the free acid, MOM-Cl may also form the MOM-ester. This is acceptable as the ester is easily hydrolyzed later, or if the target is the acid, a mild basic workup (LiOH/THF) can selectively cleave the ester while keeping the phenol MOM-ether intact.

  • Quench: Cool to 0°C and quench with saturated NH₄Cl solution (50 mL).

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Protocol 2: Downstream Applications

This intermediate is most powerful when used to construct the "left-hand" side of kinase inhibitors.

Workflow A: Amide Coupling (The "Linker" Strategy)

This protocol couples the benzoic acid to an amine-bearing heterocycle (e.g., aminopyridine or aniline).

  • Activation: Dissolve the MOM-protected acid (1.0 eq) in DCM. Add catalytic DMF (2 drops) and Oxalyl Chloride (1.2 eq) at 0°C. Stir 2 hours to form the acid chloride. Concentrate to remove excess reagent.

  • Coupling: Redissolve the acid chloride in THF. Add the amine partner (1.0 eq) and Pyridine (2.0 eq). Stir at RT for 4 hours.

  • Result: Formation of the amide bond with the phenol safely masked.

Workflow B: Deprotection (Revealing the Warhead)

Once the complex scaffold is assembled, the MOM group must be removed to restore the phenol's binding capability.

  • Conditions: Dissolve the coupled product in DCM/TFA (4:1 ratio).

    • Alternative: For acid-sensitive substrates, use 4M HCl in Dioxane at 0°C.

  • Execution: Stir at RT for 1–3 hours. The MOM group cleaves to form formaldehyde and methanol (volatile byproducts).

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ if necessary to obtain the free phenol.

Visualizing the Chemistry

The following diagram illustrates the strategic flow from the raw material to the active pharmaceutical ingredient (API) precursor.

G Start 5-Chloro-2-fluoro- 3-hydroxybenzoic acid MOM_Protection Reaction: MOM-Cl, DIPEA Start->MOM_Protection Intermediate MOM-Protected Intermediate MOM_Protection->Intermediate Yield >85% Activation Activation: (COCl)2, DMF Intermediate->Activation Coupling Amide Coupling: Heterocyclic Amine Activation->Coupling Scaffold Coupled Pre-Drug Scaffold Coupling->Scaffold Amide Bond Formation Deprotection Deprotection: TFA/DCM Scaffold->Deprotection Final Active Phenol (Kinase Inhibitor) Deprotection->Final Reveals Phenol

Caption: Synthesis workflow transforming the raw acid into a bioactive scaffold via MOM protection strategy.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protection) Moisture in solvent; MOM-Cl degradation.Distill MOM-Cl prior to use; Ensure strict anhydrous conditions (molecular sieves).
Regioselectivity Formation of MOM-ester instead of ether.Use NaH as base to form the phenoxide exclusively before adding MOM-Cl. If ester forms, hydrolyze with LiOH.
Incomplete Deprotection Acid concentration too low.Increase TFA concentration to 50% or warm to 40°C. Ensure scavenger (e.g., water or triethylsilane) is present to trap formaldehyde.
Defluorination Harsh nucleophilic conditions.Avoid strong nucleophiles (e.g., alkoxides) at high temperatures that could displace the 2-Fluoro group via SNAr.

References

  • Synthesis of Halogenated Benzoic Acids: Zhang, M., et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 2020.

  • MOM Protection Protocols: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard Reference).
  • Kinase Inhibitor Scaffolds (Sotorasib Analog): Lanman, B. A., et al. "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 2020.[6]

  • Phenol Protection in Drug Discovery: "MOM Protecting Group: Stability and Deprotection." Organic Chemistry Portal.

Sources

Application Note: Divergent Synthesis of Bioactive Scaffolds using 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This application note details the synthetic utility of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (hereafter referred to as Scaffold A ). This molecule represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and PROTAC linker design.

Its value lies in its Chemo-Orthogonality . It possesses four distinct reactive sites that can be manipulated sequentially without cross-interference:

  • Carboxylic Acid (C-1): Ready for amide coupling to establish the primary pharmacophore anchor.

  • Fluorine (C-2): Activated for Nucleophilic Aromatic Substitution (

    
    ), specifically after amide formation.
    
  • MOM-Protected Phenol (C-3): A latent hydrogen-bond donor/acceptor, masked to prevent interference during Pd-catalyzed couplings.

  • Chlorine (C-5): A handle for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Strategic Analysis: The Order of Operations

To maximize yield and minimize side reactions, the order of synthetic steps is critical.

  • Insight: Do not perform

    
     directly on the free acid. The basic conditions required for 
    
    
    
    will deprotonate the carboxylic acid (
    
    
    ), increasing electron density on the ring and deactivating the 2-position toward nucleophilic attack.
  • Recommendation: Perform Amide Coupling first . Converting the acid to an amide or ester increases the electron-withdrawing character of the substituent at C-1, significantly accelerating the subsequent

    
     reaction at C-2 [1].
    
Workflow Visualization

The following diagram illustrates the recommended divergent pathway.

SynthesisWorkflow Start Scaffold A (5-Cl-2-F-3-OMOM-Benzoic Acid) Amide Intermediate B (Amide Formation) Start->Amide HATU, R-NH2 (Protocol 1) SNAr Intermediate C (SNAr Displacement of F) Start->SNAr Possible but Slow (Deactivated Ring) Amide->SNAr Nu-H, Base, Heat (Protocol 2) Suzuki Intermediate D (Suzuki Coupling at Cl) SNAr->Suzuki Pd-Cat, Ar-B(OH)2 (Protocol 3) Final Target Molecule (MOM Deprotection) Suzuki->Final HCl/Dioxane (Protocol 4)

Figure 1: Chemo-orthogonal workflow. The solid arrows represent the kinetically favored sequence.

Detailed Experimental Protocols

Protocol 1: Amide Coupling (The Anchor)

Objective: Functionalize the carboxylic acid without cleaving the acid-labile MOM group. Risk:[1][2] Acid chlorides (using


) generate HCl, which risks premature MOM cleavage.
Solution: Use HATU, a neutral/basic coupling agent.

Reagents:

Component Equivalents Role
Scaffold A 1.0 eq Limiting Reagent

| Amine (


) | 1.1 eq | Nucleophile |
| HATU | 1.2 eq | Coupling Agent |
| DIPEA (Hunig's Base) | 3.0 eq | Base |
| DMF (Anhydrous) | [0.1 M] | Solvent |

Procedure:

  • Dissolve Scaffold A in anhydrous DMF under

    
     atmosphere.
    
  • Add DIPEA and stir for 5 minutes at

    
     to pre-activate.
    
  • Add HATU.[3] The solution should turn slightly yellow. Stir for 10 minutes.

  • Add the amine (

    
    ).
    
  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check LCMS for

    
    .
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (remove unreacted acid), then brine. Dry over 
    
    
    
    .[1][4]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Nucleophilic Aromatic Substitution ( )

Objective: Displace the 2-Fluoro group. Mechanism: The 2-position is activated by the ortho-amide and the meta-chlorine. The MOM group at C-3 provides steric bulk, directing regioselectivity but potentially slowing reaction rates for bulky nucleophiles [2].

Reagents:

Component Equivalents Role
Intermediate B (Amide) 1.0 eq Electrophile
Nucleophile (amine/thiol) 1.5 - 2.0 eq Nucleophile

|


 or 

| 3.0 eq | Base | | DMSO or NMP | [0.2 M] | Solvent |

Procedure:

  • Dissolve Intermediate B in DMSO.

  • Add the base and the nucleophile.

  • Heat to

    
     . (Note: 2-Fluoro is less reactive than 2-Fluoro-4-Nitro variants, so heat is required).
    
  • Monitoring: Reaction is usually complete in 6–12 hours.

  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.

    • Critical Step: Wash organic layer extensively with water to remove DMSO, which can interfere with subsequent Pd-catalysis.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 5-Chloro position.[5][6][7] Challenge: Aryl chlorides are sluggish compared to bromides/iodides. Solution: Use electron-rich, bulky phosphine ligands (e.g., Buchwald precatalysts like XPhos Pd G3 or SPhos) [3].

Reagents:

Component Equivalents Role

| Intermediate C (


 product) | 1.0 eq | Aryl Halide |
| Boronic Acid (

) | 1.5 eq | Coupling Partner | |

or XPhos Pd G3 | 0.05 eq (5 mol%) | Catalyst | |

(2M aq.) | 3.0 eq | Base | | 1,4-Dioxane | [0.1 M] | Solvent |

Procedure:

  • Combine Intermediate C, Boronic acid, and Catalyst in a microwave vial.

  • Seal and purge with Argon for 5 minutes (Oxygen inhibits Pd(0)).

  • Add degassed Dioxane and aqueous Base.

  • Heat to

    
      (oil bath) or 
    
    
    
    (Microwave, 30 min).
  • Note on MOM Stability: The basic conditions of Suzuki coupling are perfectly compatible with the MOM group [4].

Protocol 4: Global Deprotection (MOM Removal)

Objective: Reveal the 3-hydroxyl group. Context: The MOM (Methoxymethyl) ether is stable to base but hydrolyzes rapidly in acid.

Reagents:

  • 4M HCl in Dioxane OR TFA/DCM (1:1).

Procedure:

  • Dissolve Intermediate D in DCM.

  • Add 4M HCl in Dioxane (10 eq).

  • Stir at RT for 1–2 hours.

  • Monitoring: Look for the loss of mass 45 (MOM group) or appearance of the phenol peak in LCMS.

  • Workup: Remove volatiles in vacuo. Neutralize with

    
     if the product is acid-sensitive, or isolate as the HCl salt.
    

References

  • Source: Bunce, R. A., et al. "Nucleophilic aromatic substitution of 2-fluorobenzoic acid derivatives." Journal of Organic Chemistry.
  • SNAr Methodology

    • Source:4

    • Relevance: Provides general conditions for displacing fluorine ortho to electron-withdrawing groups.
  • Suzuki Coupling on Aryl Chlorides

    • Source:8

    • Relevance: Confirms the necessity of specialized ligands (like XPhos) for efficient coupling of aryl chlorides (C-5 position).
  • MOM Group Stability: Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Context: The authoritative text confirming MOM ethers are stable to basic/nucleophilic conditions (Suzuki, ) but cleaved by acid.
  • Bioactivity of 5-Cl-2-OH-Benzoic Acid Derivatives

    • Source:7

    • Relevance: Validates the biological relevance of the deprotected core scaffold.

Sources

Application Note: Analytical Techniques for the Quantification of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS: 2734778-87-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Structurally, it presents a unique analytical challenge: it contains a carboxylic acid moiety that requires acidic conditions for chromatographic retention, alongside a methoxymethoxy (MOM) ether—a protecting group that is highly labile under strong acidic conditions.

As a Senior Application Scientist, designing an analytical strategy for this compound requires balancing these opposing chemical properties. This guide details three orthogonal analytical modalities—HPLC-UV, LC-MS/MS, and qNMR—each tailored with specific mechanistic rationales and self-validating protocols to ensure absolute data integrity.

Physicochemical Properties

Understanding the analyte's physicochemical profile is the foundation of method development. The electron-withdrawing nature of the chloro and fluoro groups significantly lowers the pKa of the carboxylic acid, dictating mobile phase selection.

PropertyValue / DescriptionAnalytical Implication
Chemical Formula

Defines theoretical mass for MS.
Monoisotopic Mass 234.01 DaPrecursor ion

at

233.0.
Estimated pKa ~2.5 – 3.0Requires mobile phase pH

for full protonation.
MOM Group Stability Acid-labilePrecludes the use of strong acids (e.g., TFA, HCl) and elevated temperatures during sample prep.

Analytical Strategy & Workflow

The selection of the analytical technique depends entirely on the phase of drug development and the required sensitivity.

Workflow Start Analyte: 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid Prep Sample Preparation (Neutral Extraction to Preserve MOM Group) Start->Prep Decision Select Analytical Modality Prep->Decision HPLC HPLC-UV / DAD (Routine Assay & Purity) Decision->HPLC High Conc. (>1 µg/mL) LCMS LC-MS/MS (Trace & PK Analysis) Decision->LCMS Trace Conc. (<1 ng/mL) qNMR qNMR (Absolute Quantification) Decision->qNMR Reference Certification

Figure 1: Decision matrix for selecting the appropriate analytical quantification method.

Method 1: HPLC-UV/DAD (Routine Assay & Purity)

Expertise & Experience: Mechanistic Rationale

For routine quantification of substituted benzoic acids, reversed-phase HPLC-UV is the gold standard due to its robustness and precision[2]. However, traditional C18 columns often struggle to resolve closely related halogenated isomers. We select a Biphenyl stationary phase because it offers enhanced


 and dipole interactions, providing superior selectivity for halogenated aromatics[3].

To address the conflicting pH requirements (protonating the acid vs. preserving the MOM group), we utilize 0.1% Formic Acid (pH ~2.7) . This provides just enough acidity to suppress the ionization of the carboxylate (preventing peak tailing) without rapidly cleaving the MOM ether during the short chromatographic run.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in a neutral diluent (50:50 Acetonitrile:Water) to a working concentration of 100 µg/mL. Crucial: Do not use the acidic mobile phase as the sample diluent, as prolonged storage in the autosampler will degrade the MOM group.

  • Chromatographic Conditions:

    • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins.

    • Flow Rate: 0.4 mL/min at 30 °C.

    • Detection: DAD at 230 nm and 254 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject the reference standard five times. The system is only validated for use if:

    • Tailing factor (

      
      ) is 
      
      
      
      .
    • Theoretical plates (

      
      ) are 
      
      
      
      .
    • Injection repeatability (%RSD) of peak area is

      
      [2].
      

Method 2: LC-MS/MS (Trace Analysis & Impurity Profiling)

Expertise & Experience: Mechanistic Rationale

While HPLC-UV is ideal for bulk assay, it lacks the sensitivity required for trace-level detection (e.g., genotoxic impurity screening or pharmacokinetic profiling). For complex matrices, LC-MS/MS is superior due to its unmatched sensitivity and selectivity[4]. Because the analyte is a carboxylic acid, it readily donates a proton. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most efficient ionization technique, yielding a strong deprotonated molecular ion


[3].
Step-by-Step Protocol
  • Sample Preparation: Perform a liquid-liquid extraction (LLE) using ethyl acetate to isolate the analyte from complex aqueous matrices. Evaporate under nitrogen and reconstitute in 20:80 Acetonitrile:Water.

  • MS/MS Parameters:

    • Ionization: ESI Negative Mode.

    • Capillary Voltage: -3.5 kV.

    • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1):

      
       233.0 (corresponding to 
      
      
      
      ).
    • Quantifier Transition (Q3):

      
       233.0 
      
      
      
      189.0 (Loss of
      
      
      , a characteristic fragmentation for substituted benzoic acids[3]).
    • Qualifier Transition (Q3):

      
       233.0 
      
      
      
      171.0 (Subsequent loss of water/MOM fragment).
  • Self-Validating Control: Include a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 5-Chloro-2-fluorobenzoic acid) spiked into every sample to correct for matrix effects and ion suppression. The recovery of the IS must fall between 85% and 115%.

Method 3: Quantitative NMR (qNMR) (Absolute Purity Certification)

Expertise & Experience: Mechanistic Rationale

During early-stage drug development, a certified reference standard of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid may not be commercially available. qNMR solves this by utilizing a primary ratio method. By comparing the proton resonance integral of the analyte against a highly pure, structurally unrelated internal standard (e.g., 1,4-Dinitrobenzene), we can calculate the absolute mass fraction without needing an analyte-specific reference standard.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh ~10.00 mg of the analyte and ~5.00 mg of 1,4-Dinitrobenzene (TraceCERT® grade,

    
     purity) into a vial using a micro-analytical balance (
    
    
    
    mg).
  • Dissolution: Add 600 µL of DMSO-

    
    . Vortex until completely homogenized and transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. Causality: A long
      
      
      is critical to ensure all protons fully relax to their equilibrium state between pulses; failure to do so results in truncated integrals and artificially low purity values.
    • Scans: 16 to 64 (until Signal-to-Noise ratio

      
      ).
      
  • Self-Validating Processing: Phase and baseline correct the spectrum manually. Integrate the 1,4-DNB aromatic protons (

    
     ~8.4 ppm, 4H) and the analyte's MOM methylene protons (
    
    
    
    ,
    
    
    ~5.2 ppm, 2H). Calculate absolute purity using the standard qNMR mass-ratio equation.

Data Presentation: Method Comparison Summary

To facilitate rapid decision-making, the quantitative capabilities and constraints of each described methodology are summarized below:

Analytical MethodPrimary ApplicationTypical Sensitivity (LOD)Linearity RangeKey AdvantageLimitation
HPLC-UV/DAD Routine Assay, QC Release~0.15 µg/mL[2]1 – 200 µg/mLHigh precision, robust, cost-effective.Requires a certified reference standard.
LC-MS/MS Trace Analysis, PK, Impurities< 1.0 ng/mL[4]1 – 1000 ng/mLUnmatched sensitivity and selectivity.Susceptible to matrix ion suppression.
qNMR Reference Standard CertificationN/A (Requires bulk)N/AAbsolute quantification without a standard.Low sensitivity; requires ~10 mg of sample.

References

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity Source: VU Research Repository URL:[Link][3]

  • Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts Source: Journal of AOAC International (via ResearchGate) URL:[Link][2]

  • Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food Source: Scientific journal "Meat Technology" URL:[Link][4]

Sources

Large-Scale Synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid: A Regioselective Directed Ortho-Metalation (DoM) Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthesis

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a highly specialized, sterically encumbered building block frequently utilized in the development of modern targeted therapeutics, including kinase inhibitors and thyromimetics[1]. Synthesizing this specific substitution pattern requires rigorous regiochemical control.

The Causality of Route Selection: A naive retrosynthetic approach might suggest starting with 2-fluoro-3-hydroxybenzoic acid and subjecting it to electrophilic aromatic substitution (chlorination). However, this is regiochemically flawed. The hydroxyl group is a dominant activating ortho/para director. Chlorination of 2-fluoro-3-hydroxybenzoic acid would preferentially direct the chlorine atom to the 4-position or 6-position, completely failing to yield the required 5-chloro isomer.

To bypass this limitation, the synthesis must start with the halogens already fixed in their relative positions using 5-chloro-2-fluorobenzoic acid . By leveraging the synergistic directing effects of the carboxylate and the highly electronegative fluorine atom, we can utilize Directed ortho-Metalation (DoM) [2] to regioselectively deprotonate the C3 position. Subsequent trapping with a borate and oxidative cleavage yields the exact substitution pattern required, which is then esterified, protected, and saponified to yield the final target.

Process Chemistry & Synthetic Workflow

SynthesisRoute SM 5-Chloro-2-fluorobenzoic acid (Starting Material) Int1 5-Chloro-2-fluoro- 3-hydroxybenzoic acid SM->Int1 1. LDA (2.2 eq), THF, -78°C 2. B(OMe)3 3. H2O2, NaOH Int2 Ethyl 5-chloro-2-fluoro- 3-hydroxybenzoate Int1->Int2 EtOH, H2SO4 Reflux, 12 h Int3 Ethyl 5-chloro-2-fluoro- 3-(methoxymethoxy)benzoate Int2->Int3 MOM-Cl, DIPEA DCM, 0°C to RT Product 5-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid (Target) Int3->Product LiOH, THF/H2O RT, then HCl (pH 3)

Figure 1: Four-step synthetic workflow for 5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid via DoM.

Mechanistic Insights & Causality (E-E-A-T)

  • Base Selection & Equivalents (Step 1): Lithium diisopropylamide (LDA) is chosen over

    
    -BuLi because it is non-nucleophilic, preventing unwanted 
    
    
    
    attack on the fluorine atom. Exactly 2.2 equivalents are required: 1.0 eq to deprotonate the carboxylic acid (forming the lithium carboxylate), 1.0 eq to perform the DoM at the C3 position, and a 0.2 eq excess to drive the equilibrium to completion[2].
  • Thermal Control (-78 °C): Organolithium intermediates containing a leaving group (fluorine) ortho to the lithium atom are highly prone to eliminating LiF to form a highly reactive benzyne intermediate. Maintaining strict cryogenic conditions (-78 °C) is an absolute necessity to preserve the integrity of the aromatic ring.

  • Esterification Rationale (Step 2): Converting the carboxylic acid to an ethyl ester prior to Methoxymethyl (MOM) protection is a critical industrial optimization[3]. If MOM protection is attempted directly on the acid, competitive formation of the MOM-ester occurs, complicating purification and lowering the yield of the desired MOM-ether.

Detailed Experimental Protocols (Self-Validating Systems)

Step 1: Regioselective Hydroxylation via DoM
  • Charge a dry, argon-purged reactor with 5-chloro-2-fluorobenzoic acid (1.0 eq) and anhydrous THF (10 vol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add LDA (2.0 M in THF/heptane/ethylbenzene, 2.2 eq), strictly maintaining the internal temperature below -70 °C. Stir at -78 °C for 2 hours.

  • Add Trimethyl borate (

    
    , 3.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.
    
  • Quench the reaction by adding 10% aqueous NaOH (5 vol) followed by 30%

    
     (3.0 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.
    
  • Self-Validation Check: Monitor by HPLC. The intermediate boronic acid peak must completely disappear, transitioning to the more polar phenol peak.

  • Acidify the aqueous layer to pH 2 using 6 M HCl. Extract with EtOAc (3 x 5 vol). Wash the combined organic layers with brine, dry over

    
    , and concentrate. Recrystallize from toluene to afford 5-chloro-2-fluoro-3-hydroxybenzoic acid  (Int1).
    
Step 2: Esterification to Ethyl Ester
  • Dissolve Int1 (1.0 eq) in absolute ethanol (10 vol)[3].

  • Add concentrated

    
     (0.1 eq) dropwise. Heat the mixture to reflux (78 °C) for 12 hours.
    
  • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly polar acid starting material (

    
    ) to the less polar ester (
    
    
    
    ).
  • Cool to room temperature and concentrate in vacuo to remove ethanol. Dilute with EtOAc (10 vol) and wash with saturated aqueous

    
     until the aqueous phase is pH 8.
    
  • Dry the organic layer (

    
    ) and concentrate to yield Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate  (Int2).
    
Step 3: Methoxymethyl (MOM) Protection
  • Dissolve Int2 (1.0 eq) in anhydrous DCM (10 vol).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0 °C.

  • Dropwise add Chloromethyl methyl ether (MOM-Cl, 2.0 eq) maintaining the temperature below 5 °C. (Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood).

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: HPLC should indicate >98% conversion. The reaction mixture must remain homogeneous (DIPEA ensures this, unlike heterogeneous bases like

    
     which can stall the reaction).
    
  • Quench with saturated aqueous

    
     (5 vol). Separate the layers, extract the aqueous phase with DCM, wash with brine, dry, and concentrate to yield Ethyl 5-chloro-2-fluoro-3-(methoxymethoxy)benzoate  (Int3).
    
Step 4: Saponification to Final Product
  • Dissolve Int3 (1.0 eq) in a 3:1 mixture of THF and

    
     (8 vol).
    
  • Add Lithium hydroxide monohydrate (

    
    , 3.0 eq). Stir at room temperature for 6 hours.
    
  • Self-Validation Check: LC-MS must show the disappearance of the ester peak and the formation of the

    
     mass corresponding to the target acid.
    
  • Remove THF in vacuo. Dilute the aqueous residue with

    
     (5 vol) and wash with MTBE (3 vol) to remove organic impurities.
    
  • Carefully acidify the aqueous layer to pH 3 using 1 M citric acid (avoid strong mineral acids to prevent premature MOM cleavage).

  • Extract the precipitated product with EtOAc (3 x 5 vol). Wash with brine, dry (

    
    ), and concentrate to afford 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid .
    

Quantitative Data & Quality Control

CompoundYield (%)Purity (HPLC)Key

NMR Shifts (

, ppm, DMSO-

)
MS (

)
Int1 78%>98.0%10.2 (s, 1H, OH), 7.4 (dd, 1H), 7.1 (dd, 1H)189.0

Int2 92%>99.0%10.5 (s, 1H, OH), 7.3 (dd, 1H), 7.0 (dd, 1H), 4.3 (q, 2H), 1.3 (t, 3H)217.0

Int3 88%>98.5%7.5 (dd, 1H), 7.3 (dd, 1H), 5.2 (s, 2H,

), 4.3 (q, 2H), 3.5 (s, 3H)
263.1

Product 95%>99.5%13.5 (br s, 1H, COOH), 7.6 (dd, 1H), 7.4 (dd, 1H), 5.2 (s, 2H), 3.4 (s, 3H)233.0

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[Link]

  • Wuxi Jiehua Pharmaceutical Technology Co., Ltd. (2021). Preparation method of 5-chloro-2-fluoro-3-hydroxybenzoic acid ethyl ester.

Sources

Application Note: Strategic Derivatization of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the optimized protocols for the derivatization of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CFMB) . This scaffold represents a "masked" pharmacophore, highly relevant in the discovery of next-generation fluoroquinolone antibiotics , Bcl-2 family inhibitors , and antiviral agents .

The presence of the methoxymethyl (MOM) ether at the C3 position serves two critical functions:

  • Synthetic Utility: It protects the phenolic hydroxyl from self-esterification and side reactions during carboxylate activation.

  • Physicochemical Modulation: It significantly increases lipophilicity (cLogP), potentially enhancing membrane permeability during initial cell-based screening (acting as a prodrug surrogate).

This note details a high-throughput compatible Amide Coupling Protocol (preserving the MOM group) and a subsequent Deprotection Protocol (unmasking the active phenol), enabling a comprehensive Structure-Activity Relationship (SAR) campaign.

Strategic Workflow & Rationale

The derivatization strategy hinges on the orthogonal stability of the MOM group. Unlike ester protecting groups, MOM ethers are stable to the basic conditions required for HATU-mediated coupling but are cleanly removed under specific acidic conditions. This allows for the generation of two distinct libraries from a single synthetic effort:

  • Series A (Protected): High permeability, potential metabolic precursors.

  • Series B (Deprotected): High polarity, active hydrogen-bond donors (phenols).

Workflow Diagram

DerivatizationWorkflow cluster_Screening Biological Screening Context Scaffold Scaffold: 5-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid Activation Activation: HATU / DIPEA (Basic Conditions) Scaffold->Activation Dissolve in DMF Coupling Amide Coupling: Diversity Amines (R-NH2) Activation->Coupling + Amine SeriesA Series A Library: MOM-Protected Amides (High LogP) Coupling->SeriesA Isolation Deprotection Deprotection: HCl / MeOH or TFA (Acidic Cleavage) SeriesA->Deprotection Optional Step Screen1 Cell-Based Readout SeriesA->Screen1 Cell Permeability Assays SeriesB Series B Library: Free Phenol Amides (Active Pharmacophore) Deprotection->SeriesB Unmasking Screen2 IC50 / Kd Determination SeriesB->Screen2 Target Binding (Enzymatic)

Figure 1: Strategic workflow for generating orthogonal libraries from the CFMB scaffold. Green nodes indicate isolatable library endpoints.

Protocol 1: High-Throughput Amide Coupling (MOM-Preserving)

Objective: To derivatize the carboxylic acid with a diverse set of amines while ensuring the acid-labile MOM group remains intact. Method: HATU-mediated activation.[1][2] Avoid Thionyl Chloride (


) as the generation of HCl gas poses a high risk of premature MOM cleavage [1].
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Scaffold: 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv).[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Amines: Library of primary/secondary amines (1.1 equiv).

Step-by-Step Procedure
  • Preparation: In a 96-well deep-well plate or reaction vial, dissolve the Scaffold (0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: Add DIPEA (0.25 mmol, 44 µL) followed by HATU (0.12 mmol, 46 mg).

    • Critical Insight: The solution should turn slightly yellow. Stir/shake at Room Temperature (RT) for 15 minutes. This pre-activation forms the reactive At-ester.

  • Amine Addition: Add the specific Amine (0.11 mmol) to the well.

  • Reaction: Seal the plate/vial and shake at RT for 12–16 hours.

    • Note: Do not heat above 60°C. Thermal stress combined with trace moisture can hydrolyze the MOM acetal.

  • Quenching: Add 1.0 mL of saturated

    
     (aq).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Pass the organic layer through a hydrophobic frit or dry over

    
    .
    
  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

QC Checkpoint (LCMS)
  • Target Mass: Look for

    
    .
    
  • Validation: The MOM group adds mass +44 Da relative to the free phenol. Ensure the mass corresponds to the protected species.

  • Purity Criteria: >90% purity by UV (254 nm).

Protocol 2: MOM Deprotection (Unmasking the Phenol)

Objective: To remove the methoxymethyl ether and reveal the 3-hydroxyl group for Series B screening. Mechanism: Acid-catalyzed hydrolysis of the acetal.[3]

Reagents
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude or purified Series A amide (0.05 mmol) in MeOH (0.5 mL).

  • Acidification: Add 4M HCl in Dioxane (0.5 mL).

    • Alternative: If solubility is poor, use 20% TFA in DCM.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LCMS.[2][4] The MOM signal (M+H) should disappear, replaced by a signal at (M-44).

  • Workup:

    • For HCl/MeOH: Concentrate directly in vacuo to remove solvent and excess HCl. The product will likely be the hydrochloride salt.

    • For TFA/DCM: Concentrate in vacuo, then co-evaporate with toluene (

      
      ) to remove residual TFA.
      
  • Neutralization (Optional for Biology): If the free base is required for screening, dissolve in DMSO and neutralize with a stoichiometric amount of Triethylamine before adding to the assay buffer.

Physicochemical Profiling & Data Interpretation

When screening these derivatives, it is vital to understand the shift in properties between the two series.

Table 1: Comparative Properties of Series A vs. Series B

FeatureSeries A (MOM-Protected)Series B (Deprotected Phenol)Biological Implication
LogP (Lipophilicity) High (+0.5 to +1.0 shift)LowSeries A penetrates membranes better; Series B is more soluble in aqueous buffers.
H-Bonding Acceptor only (Ether)Donor & Acceptor (Phenol)Series B is capable of critical binding interactions (e.g., with Asp/Glu residues).
Metabolic Stability Moderate (CYP labile)Low (Phase II conjugation)Series A may act as a prodrug; Series B is the likely active metabolite.
Solubility (pH 7.4) LowerHigher (can ionize)Series B poses fewer precipitation risks in HTS assays.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Protocol 1 Steric hindrance of ortho-F/ClIncrease reaction time to 24h; Switch coupling agent to PyBOP.
Premature Deprotection Acidic impurities in solventEnsure DMF is anhydrous and amine salts are neutralized with excess DIPEA.
Incomplete Deprotection Poor solubility in acid mixSwitch solvent system to THF/HCl (1:1) and heat to 40°C.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and impurities encountered during the process. Our goal is to equip you with the knowledge to anticipate, identify, and resolve synthetic challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Synthetic Pathways & Side Reactions

The synthesis of this highly functionalized benzoic acid derivative is typically approached via two primary strategic routes, each with a unique set of potential side reactions. This section addresses specific issues you might encounter along these pathways.

Pathway A: Directed ortho-Metalation (DoM) followed by Carboxylation

This route often involves the synthesis of a precursor like 1-chloro-5-fluoro-3-(methoxymethoxy)benzene, followed by a directed metalation at the C2 position and quenching with carbon dioxide.

Q1: My carboxylation yield is low, and I'm recovering a significant amount of the uncarboxylated starting material, 1-chloro-5-fluoro-3-(methoxymethoxy)benzene. What is causing this?

A1: This is a classic issue in reactions involving organolithium intermediates and is typically due to two main factors:

  • Inefficient CO₂ Trapping: The aryllithium species is highly basic and reactive. If the introduction of CO₂ (dry ice) is not efficient, or if the CO₂ is not of sufficient purity and dryness, the trapping reaction will be slow and incomplete.

  • Adventitious Proton Sources: The aryllithium intermediate will readily react with any available proton source, which is often trace water or other acidic impurities in the solvent, atmosphere, or on the glassware. This quenches the intermediate, leading back to your starting material after workup.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). All glassware must be rigorously oven- or flame-dried and the reaction must be conducted under a dry, inert atmosphere (Argon or Nitrogen).

  • Optimize CO₂ Quenching:

    • Use high-purity, freshly crushed dry ice.

    • Employ an "inverse addition" technique: transfer the cold aryllithium solution via cannula onto a large excess of crushed dry ice in a separate flask. This ensures the aryllithium always encounters a high concentration of CO₂.

  • Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the lithiation and quenching steps to maximize the stability of the organolithium intermediate.[1]

Q2: I've isolated my desired product, but it's contaminated with a significant, higher molecular weight impurity that is difficult to remove. What is this byproduct?

A2: The most probable high molecular weight byproduct is the diaryl ketone, formed from the reaction of the aryllithium intermediate with the initially formed lithium carboxylate salt.

Mechanism of Formation:

  • Ar-Li + CO₂ → Ar-CO₂Li (Lithium Carboxylate)

  • Ar-Li + Ar-CO₂Li → Ar₂-C(OLi)₂ (Dilithium Adduct)

  • Ar₂-C(OLi)₂ + H₂O (workup) → Ar₂-C=O (Diaryl Ketone)

This side reaction is favored if localized areas of the reaction mixture become deficient in CO₂, allowing the highly reactive Ar-Li to attack the product salt.

Troubleshooting Steps:

  • Inverse Addition: As mentioned above, adding the aryllithium to an excess of CO₂ is the most effective way to prevent this.

  • Avoid Molar Equivalence: Use a significant excess (at least 5-10 equivalents) of dry ice.

  • Maintain Low Temperature: Do not allow the reaction to warm up until the quenching is complete and the reaction has been acidified during workup. Lewis acid-mediated carboxylations can also be explored, as they proceed through different mechanisms that may suppress ketone formation.[2][3][4]

Pathway B: Late-Stage MOM Protection of 5-Chloro-2-fluoro-3-hydroxybenzoic acid

This strategy involves synthesizing the hydroxybenzoic acid core first, followed by protection of the phenolic hydroxyl group.

Q3: After my MOM protection reaction, I see two new major spots on my TLC plate. One appears to be my desired product, but what is the other one?

A3: A very common side reaction in this pathway is the concurrent protection of both the phenolic hydroxyl group and the carboxylic acid, forming a methoxymethyl (MOM) ester. The carboxylic acid, especially when deprotonated by the base used in the protection step, becomes a competent nucleophile that can react with the electrophilic MOM-Cl.

Troubleshooting Steps:

  • Protect the Carboxylic Acid First: A more robust strategy is to first protect the carboxylic acid as a more stable ester (e.g., methyl or ethyl ester), then perform the MOM protection on the phenol, and finally, hydrolyze the ester in a subsequent step. This orthogonal protecting group strategy prevents the side reaction entirely.[5][6]

  • Stoichiometry Control: Use of a slight excess of the starting material relative to MOM-Cl can help, but this will lead to incomplete conversion.

  • Choice of Base and Conditions: Using a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at low temperatures may slightly favor O-acylation of the more acidic phenol over the carboxylate, but the formation of the MOM ester is often difficult to completely suppress.[7][8]

Q4: I lost my MOM protecting group during the final purification step. Why did this happen and how can I prevent it?

A4: The methoxymethyl (MOM) ether is an acetal, which is notoriously labile under acidic conditions.[7][9] If your workup or purification (e.g., silica gel chromatography with an acidic eluent system) exposes the molecule to even catalytic amounts of acid, the MOM group can be partially or fully cleaved, regenerating the phenol.

Troubleshooting Steps:

  • Neutralize Workup: Ensure any acidic solutions used during the workup are thoroughly neutralized and washed before solvent evaporation.

  • Buffer Silica Gel: When performing column chromatography, it is best practice to use a mobile phase that has been neutralized. You can add a small amount of a non-nucleophilic base like triethylamine (~0.1-1% v/v) to your eluent system.

  • Alternative Purification: Consider purification methods that avoid acidic conditions, such as recrystallization or preparative HPLC with a buffered mobile phase.

Frequently Asked Questions (FAQs)

Q5: What are the primary safety concerns when working with methoxymethyl chloride (MOM-Cl)?

A5: Methoxymethyl chloride is a potent carcinogen and lachrymator that must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment. A significant, often overlooked danger is the potential for the in situ formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME). BCME can form from formaldehyde (a potential decomposition product of MOM reagents) and a chloride source (like HCl, which can be generated during the reaction or workup).[10] It is crucial to quench reactions carefully with a base (e.g., ammonia solution) to neutralize any acid and react with residual formaldehyde.[10]

Q6: What are the most effective analytical methods for identifying the common byproducts in this synthesis?

A6: A combination of techniques is recommended for unambiguous identification:

  • ¹H and ¹⁹F NMR Spectroscopy: This is invaluable for identifying regioisomers and confirming the presence or absence of the MOM group (singlet ~5.2 ppm, singlet ~3.5 ppm) or a phenolic -OH. ¹⁹F NMR can quickly reveal if side reactions involving the fluorine substituent have occurred.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best technique for identifying the diaryl ketone (from Pathway A) and the MOM ester (from Pathway B) by their respective molecular weights. It can also quantify the purity of the main product.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying more volatile byproducts or unreacted starting materials.

Q7: What is the best general approach for purifying the final product?

A7: Acid-base extraction is a powerful initial purification technique for carboxylic acids.

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while neutral byproducts (like the uncarboxylated starting material or the diaryl ketone) will remain in the organic layer.

  • Separate the layers.

  • Carefully re-acidify the aqueous layer with cold 1-2M HCl until the product precipitates out (or can be extracted back into an organic solvent).

  • This can then be followed by recrystallization or buffered column chromatography for final polishing.

Data Summary & Protocols
Table 1: Common Side Products and Their Characteristics
Side Product NamePathway of OriginMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature (¹H NMR)
1-Chloro-5-fluoro-3-(methoxymethoxy)benzenePathway AC₈H₈ClFO₂190.60Absence of -COOH proton; aromatic signals corresponding to the trisubstituted ring.
Bis(5-chloro-2-fluoro-3-methoxyphenyl) ketonePathway AC₁₅H₁₀Cl₂F₂O₃363.15Complex aromatic region with signals integrating to 8H; absence of -COOH and -OMOM signals.
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid methoxymethyl esterPathway BC₁₁H₁₂ClFO₅278.66Presence of two distinct -O-CH₂-O- signals and two -O-CH₃ signals. Absence of -COOH proton.
5-Chloro-2-fluoro-3-hydroxybenzoic acidPathway BC₇H₄ClFO₃190.56Absence of MOM signals; presence of both phenolic -OH and carboxylic -OH protons.
Protocol: Optimized MOM Protection of 5-Chloro-2-fluoro-3-hydroxybenzoic acid (Esterification-First Approach)

Step 1: Esterification

  • To a solution of 5-chloro-2-fluoro-3-hydroxybenzoic acid (1.0 equiv) in methanol, add concentrated sulfuric acid (0.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester.

Step 2: MOM Protection

  • Dissolve the methyl 5-chloro-2-fluoro-3-hydroxybenzoate (1.0 equiv) in anhydrous DCM under an argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and cool the solution to 0 °C.

  • Add methoxymethyl chloride (MOM-Cl) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel buffered with 0.5% Et₃N).

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the purified MOM-protected ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 equiv) and stir at room temperature until the reaction is complete by TLC.

  • Acidify the reaction mixture carefully with 1M HCl to pH ~3 and extract the final product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure final product.

Visual Guides

Side_Reactions_DoM ArLi Aryllithium Intermediate (Ar-Li) Proton Trace H⁺ Source (e.g., H₂O) ArLi->Proton Side Reaction 1 (Protonation) Carboxylate Lithium Carboxylate (Ar-CO₂Li) ArLi->Carboxylate Desired Path ArLi->Carboxylate Side Reaction 2 (Attack on Product Salt) CO2 1. CO₂ (Excess) H2O 2. H⁺ Workup Product Desired Product 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid StartMat Side Product Protonated Precursor Proton->StartMat Ketone Side Product Diaryl Ketone Carboxylate->Product H⁺ Workup Carboxylate->Ketone Workup

Caption: Key reaction pathways for the aryllithium intermediate.

Side_Reactions_MOM_Protection cluster_reactants cluster_electrophile StartMat Starting Material 5-Chloro-2-fluoro-3-hydroxybenzoic acid Phenoxide Phenoxide-Carboxylate Dianion StartMat->Phenoxide Deprotonation Base Base (e.g., DIPEA) MOMCl MOM-Cl Product Desired Product (Phenol Protected) SideProduct Side Product (MOM Ester + MOM Ether) Phenoxide->Product Desired Attack (at Phenoxide) Phenoxide->SideProduct Side Reaction (Attack at Carboxylate)

Caption: Competing nucleophilic sites during MOM protection.

Purification_Workflow A Crude Reaction Mixture (in Ethyl Acetate) B Extract with aq. NaHCO₃ A->B C Separate Layers B->C D1 Organic Layer (Contains neutral impurities like diaryl ketone, unreacted precursor) C->D1 Keep for analysis D2 Aqueous Layer (Contains product as sodium salt) C->D2 E Acidify Aqueous Layer (Cold 1M HCl to pH 3) D2->E F Precipitate / Extract Product E->F G Pure Carboxylic Acid F->G

Caption: Workflow for purification via acid-base extraction.

References
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Reddit. (2024, May 19). MOM Deprotection. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2002). Efficient chemoselective carboxylation of aromatics to arylcarboxylic acids with a superelectrophilically activated carbon dioxide-Al(2)Cl(6)/Al system. Journal of the American Chemical Society, 124(38), 11359-11366. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Carboxylation of Aromatics by CO₂ under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, synthetic chemists, and drug development professionals encountering yield, purity, or scalability issues during the preparation of 5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. As a highly functionalized building block, its synthesis requires precise control over protecting group chemistry to prevent competitive side reactions.

Mechanistic Strategy & Workflow

To achieve high yields, the synthesis must circumvent the direct, unselective protection of 5-chloro-2-fluoro-3-hydroxybenzoic acid. Direct treatment with chloromethyl methyl ether (MOM-Cl) and base often leads to a complex mixture of the MOM ether, MOM ester, and unreacted starting material [1].

The field-proven, self-validating strategy utilizes a three-step sequence:

  • Esterification : Masking the carboxylic acid as a methyl ester to prevent MOM-ester formation.

  • MOM Protection : Selective etherification of the phenol using a homogeneous, non-nucleophilic base system.

  • Saponification : Controlled basic hydrolysis of the ester, followed by precise acidification to preserve the acid-labile MOM ether [2].

SynthesisWorkflow A 5-Chloro-2-fluoro-3-hydroxybenzoic acid (Starting Material) B Step 1: Esterification (MeOH, cat. H2SO4, Reflux) A->B C Methyl 5-chloro-2-fluoro-3-hydroxybenzoate (Intermediate 1) B->C D Step 2: MOM Protection (MOM-Cl, DIPEA, DCM, 0 °C to RT) C->D E Methyl 5-chloro-2-fluoro-3-(methoxymethoxy)benzoate (Intermediate 2) D->E F Step 3: Saponification & Acidification (LiOH, THF/H2O, dilute HCl to pH 4) E->F G 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (Target Product) F->G

Figure 1: Three-step synthetic workflow for 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

Quantitative Data: Optimizing Phenol Protection

The choice of base and solvent during the MOM protection step (Step 2) is the most common point of failure. Table 1 summarizes the impact of various conditions on the conversion of the phenolic ester.

Table 1: Optimization of MOM-Protection Conditions (Step 2)

Base (Equivalents)SolventTemperature ProfileMOM-Cl (Eq)Conversion / Isolated Yield
K₂CO₃ (2.0 eq)AcetoneReflux (12 h)1.5 eq65% (Heterogeneous, slow)
NaH (1.2 eq)DMF0 °C to RT (4 h)1.2 eq72% (Side alkylation observed)
Et₃N (2.0 eq)DCM0 °C to RT (4 h)1.5 eq78% (Incomplete conversion)
DIPEA (2.0 eq) DCM 0 °C to RT (4 h) 1.5 eq 94% (Optimal, clean conversion)

Data Interpretation: N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) provides a homogeneous reaction environment that effectively scavenges HCl without acting as a nucleophile, preserving the integrity of the highly reactive MOM-Cl [1].

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . If the validation checkpoints fail, do not proceed to the next step.

Step 1: Synthesis of Methyl 5-chloro-2-fluoro-3-hydroxybenzoate
  • Reaction : Dissolve 5-chloro-2-fluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Heating : Reflux the mixture under nitrogen for 12 hours.

  • Workup : Concentrate the mixture in vacuo to remove excess methanol. Dilute with Ethyl Acetate (EtOAc) and carefully neutralize the organic layer with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Isolation : Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Validation Checkpoint : TLC (Hexanes/EtOAc 3:1) must show a single, higher


 spot compared to the highly polar starting material baseline streak.
Step 2: MOM Protection (Etherification)
  • Preparation : Dissolve the methyl ester (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Deprotonation : Add DIPEA (2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Addition : Add freshly distilled MOM-Cl (1.5 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Propagation : Allow the reaction to naturally warm to room temperature and stir for 4 hours.

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Validation Checkpoint : The product spot on TLC will not stain when treated with an aqueous FeCl₃ solution, confirming the complete masking of the free phenol [3].

Step 3: Saponification to the Target Benzoic Acid
  • Hydrolysis : Dissolve the MOM-protected ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M). Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4-6 hours.

  • Solvent Removal : Remove the organic solvents (THF/MeOH) under reduced pressure. Do not heat the water bath above 30 °C.

  • Acidification (CRITICAL) : Cool the remaining aqueous phase to 0 °C. Carefully acidify using 10% aqueous citric acid or 1M HCl added dropwise. Continuously monitor with a pH meter. Stop exactly at pH 3.5–4.0.

  • Isolation : Immediately extract the precipitated mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product.

Validation Checkpoint : Upon reaching pH 4.0, the target product will suddenly precipitate as a dense white solid. If the solution remains clear, the esterification is incomplete.

Troubleshooting & FAQs

Q1: Why is my MOM protection yield plateauing at 60%, with significant unreacted starting material? Causality & Solution: Chloromethyl methyl ether (MOM-Cl) is highly electrophilic but prone to rapid hydrolysis and thermal degradation, yielding HCl and formaldehyde gas. If your reaction plateaus, the MOM-Cl has likely degraded in the bottle. Actionable step: Always use newly purchased or freshly distilled MOM-Cl. Ensure you are using the DIPEA/DCM system (Table 1). DIPEA effectively scavenges the generated HCl without degrading the MOM-Cl, unlike stronger or more nucleophilic bases [1].

Q2: I am losing my product during the final saponification workup. The NMR shows loss of the MOM group. What is causing this? Causality & Solution: The methoxymethyl (MOM) ether is an acetal-like, acid-labile protecting group. While it is completely stable to the basic conditions of LiOH saponification, it will rapidly cleave if the subsequent acidification step drops the pH below 2.0, especially at room temperature [2]. Actionable step: Perform the acidification strictly at 0 °C. Never use concentrated HCl. Use a mild acid (10% citric acid) and stop at pH 3.5–4.0. The benzoic acid moiety (


 ~4.0) will be sufficiently protonated to extract into EtOAc without triggering acetal cleavage[3].

Q3: Can I directly protect the phenol without esterifying the carboxylic acid first? Causality & Solution: Direct protection is chemically possible but synthetically inefficient. Reacting the hydroxybenzoic acid with 2+ equivalents of MOM-Cl and base forms both the MOM ether and the MOM ester simultaneously. While the MOM ester can be hydrolyzed back to the acid, it is significantly more sterically hindered and resistant to basic hydrolysis than a simple methyl ester[2]. This necessitates harsher saponification conditions (e.g., elevated temperatures), which increases the risk of side reactions and overall yield loss. The Esterification


 Protection 

Saponification route is the standard, high-yielding protocol for a reason.

References

  • Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (Fifth Edition) Source: John Wiley & Sons URL:[Link]

  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid Source: Acta Crystallographica Section E: Crystallographic Communications (via PubMed Central) URL:[Link]

Technical Support Center: Optimization of Reaction Parameters for 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is a key substituted benzoic acid derivative. Its structural complexity, featuring a halogenated and protected phenolic moiety, makes it a valuable building block in medicinal chemistry and materials science. For instance, related structures like 5-Chloro-2-fluorobenzoic acid are integral to the development of APIs, including Aurora kinase inhibitors, and advanced polymeric electrolyte membranes.[1][2]

The synthesis of this molecule, however, is not without its challenges. The reaction sequence typically involves the protection of a reactive phenol, followed by a highly regioselective but moisture-sensitive ortho-lithiation and carboxylation. Success hinges on meticulous control of reaction parameters at each stage. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address specific issues researchers may encounter, ensuring a robust and reproducible synthesis.

Proposed Synthetic Workflow

The most logical and efficient pathway to the target compound begins with the commercially available 4-chloro-2-fluoro-phenol. The synthesis involves two primary stages: protection of the hydroxyl group, followed by directed ortho-lithiation and subsequent carboxylation.

Synthetic_Workflow Start 4-Chloro-2-fluorophenol Intermediate 1-Chloro-5-fluoro-4-(methoxymethoxy)benzene Start->Intermediate  Step 1: MOM Protection  MOM-Cl or MOM-OAc,  Base (e.g., DIPEA, NaH)   Lithiation ortho-Lithiated Intermediate Intermediate->Lithiation  Step 2: Directed ortho-Lithiation  Organolithium Reagent (e.g., n-BuLi, s-BuLi)  Anhydrous THF, -78 °C   Target 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid Lithiation->Target  Step 3: Carboxylation  CO2 (Dry Ice)  then H+ work-up  

Caption: Proposed synthetic route for 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Stage 1: MOM Protection of 4-Chloro-2-fluorophenol

The methoxymethyl (MOM) ether is a common and robust protecting group for phenols.[3] It is stable to a wide range of nucleophiles, bases, and some reducing agents, making it ideal for withstanding the harsh conditions of organolithium chemistry.[4]

Q1: My yield for the MOM protection step is consistently low. What are the likely causes?

A1: Low yields in MOM protection typically stem from issues with the reagents, base, or reaction conditions. Consider the following:

  • Choice of Base and Mechanism: Two common methods are used:

    • Weak Base (e.g., DIPEA): With a base like N,N-diisopropylethylamine (DIPEA), the phenol's hydroxyl group acts as a nucleophile attacking the MOM-Cl first, followed by deprotonation. This is often slower but can be milder.[4]

    • Strong Base (e.g., NaH): Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the phenol first to form a more potent phenoxide nucleophile. This reaction is typically faster and more complete. Ensure the NaH is fresh (not a gray powder) and that you allow sufficient time for the phenoxide to form before adding the MOM-Cl.[4]

  • Reagent Quality: Methoxymethyl chloride (MOM-Cl) can degrade. It is often stabilized with a small amount of BHT. Use a freshly opened bottle or distill it if necessary. Be aware that MOM-Cl is a potent carcinogen, and safer alternatives should be considered.[5]

  • Moisture: Any moisture in the reaction will quench the strong base (like NaH) and can hydrolyze the MOM-Cl. Ensure your solvent (e.g., THF, DCM) is anhydrous and glassware is flame- or oven-dried.

  • Temperature: While many MOM protection reactions proceed well at room temperature, gentle heating (e.g., 40 °C) can sometimes drive the reaction to completion, especially with less reactive phenols.

Q2: I am concerned about the carcinogenicity of MOM-Cl. Are there safer, effective alternatives for introducing the MOM group?

A2: Yes, the safety concerns surrounding MOM-Cl are well-documented, leading to the development of safer reagents.[5] A highly effective alternative is methoxymethyl acetate (MOM-OAc) . This reagent can be used with a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a solvent like dichloromethane.[6] This method avoids the use of the volatile and carcinogenic MOM-Cl while providing the desired MOM-protected phenol in good yields.[6] Another approach involves an acetal exchange reaction using dimethoxymethane with an acid catalyst.[4]

Stage 2: Directed ortho-Lithiation and Carboxylation

This is the most critical and technically demanding step. Directed ortho-metalation (DoM) relies on a directing group (in this case, the MOM-ether) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[7]

Q3: My ortho-lithiation reaction is not working. TLC analysis shows only the starting material, even after adding the organolithium reagent. What should I check?

A3: Failure to initiate lithiation is a classic problem almost always linked to three factors: water, temperature, or reagent activity.

  • Strictly Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react instantly with any protic source, especially water. All glassware must be rigorously flame-dried under vacuum or oven-dried and assembled hot. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[8]

  • Reagent Titration: The molarity of commercially available n-BuLi can decrease over time. It is crucial to titrate the solution before use to know its exact concentration. A common method involves using diphenylacetic acid in THF.

  • Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate.[9][10] Ensure your reaction is fully submerged in the cold bath and allowed to equilibrate before adding the n-BuLi.

Q4: I am getting a mixture of products after carboxylation. What are the potential side reactions?

A4: The formation of multiple products points to a loss of regioselectivity or competing reactions.

  • Incorrect Lithiation Site: While the MOM-ether is a strong directing group, deprotonation can sometimes occur at other sites if they are sterically more accessible or have comparable acidity.[11] In your substrate, the position ortho to the fluorine atom is also activated. However, the MOM group's directing ability should strongly favor the C3 position. If you observe other isomers, consider using a bulkier base like sec-butyllithium (s-BuLi) or lithium tetramethylpiperidide (LTMP) which can enhance selectivity.

  • Benzyne Formation: If the temperature rises, elimination of LiF from the lithiated intermediate can occur, leading to a benzyne intermediate and subsequent undesired reactions. Maintaining a steady -78 °C is critical.

  • Reaction with the MOM Group: While generally stable, the MOM ether can be cleaved under very harsh conditions or with excess organolithium reagent, especially if the reaction is allowed to warm. This can lead to the deprotected phenol, which will be deprotonated by n-BuLi, consuming the reagent.

  • Excess Reagent: Using a large excess of n--BuLi can sometimes lead to di-lithiation or other undesired reactions.[12] Typically, 1.1 to 1.5 equivalents are sufficient for a clean reaction.

Q5: What is the best method for introducing CO₂ for the carboxylation step?

A5: The method of CO₂ addition is critical for maximizing yield and minimizing side products.

  • Using Solid CO₂ (Dry Ice): The most common lab-scale method is to pour the cold lithiated solution onto a large excess of freshly crushed, high-purity dry ice.[8] Do not add the dry ice to the solution, as this can cause localized warming as the CO₂ sublimes, leading to side reactions. Using aged dry ice is a common mistake; it can accumulate a layer of water ice on its surface, which will quench the organolithium reagent.

  • Bubbling CO₂ Gas: For larger-scale reactions, bubbling dry CO₂ gas through the solution can be more effective. The gas must be thoroughly dried by passing it through a drying tube (e.g., filled with CaCl₂ or Drierite).

Stage 3: Work-up and Purification

Q6: I seem to be losing a significant portion of my product during the aqueous work-up and extraction. How can I improve my recovery?

A6: Product loss during work-up of benzoic acids is often related to improper pH control and partitioning.

  • Complete Precipitation: After quenching the reaction, the product exists as a lithium carboxylate salt, which is soluble in the aqueous layer. To isolate the carboxylic acid, you must acidify the aqueous layer with a strong acid (e.g., 1M or 2M HCl) until the pH is ~1-2.[13] Use pH paper to confirm. Incomplete acidification will leave some of the product as the carboxylate salt, resulting in low yields.

  • Salting Out: Before extracting with an organic solvent (like ethyl acetate or DCM), saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your product in the aqueous phase and improve partitioning into the organic layer.

  • Sufficient Extractions: Perform multiple extractions (at least 3) with your organic solvent to ensure complete recovery of the product from the aqueous phase.

Q7: What is the most effective method for purifying the final crude product?

A7: The two most common and effective methods for purifying substituted benzoic acids are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for its simplicity and efficiency at removing minor impurities.[8] The key is selecting an appropriate solvent system. Good single-solvent candidates are those in which the compound is highly soluble when hot but poorly soluble when cold (e.g., ethanol/water, toluene, or heptane). If a single solvent is not effective, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be used.

  • Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, silica gel chromatography is necessary. A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether, often with a small amount (0.5-1%) of acetic acid added to keep the carboxylic acid protonated and prevent streaking on the column.

Part 2: Optimization Parameters and Protocols

Table 1: Key Parameter Optimization Summary
StepParameterOption 1Option 2Option 3Recommended Choice & Rationale
MOM Protection Base DIPEANaHK₂CO₃NaH: Provides rapid and complete deprotonation to the more reactive phenoxide, typically leading to higher yields.[4]
Solvent CH₂Cl₂THFDMFTHF: Anhydrous THF is an excellent solvent for forming the sodium phenoxide and is compatible with the subsequent lithiation step.
MOM Source MOM-ClMOM-OAcDimethoxymethaneMOM-OAc/ZnCl₂: A safer, non-carcinogenic alternative to MOM-Cl that provides good yields under mild conditions.[6]
Lithiation Reagent n-BuLis-BuLiLDAs-BuLi: Often provides better regioselectivity than n-BuLi for sterically hindered positions and can lead to cleaner reactions.[9]
Temperature -40 °C-78 °C-100 °C-78 °C: Standard temperature that balances reaction rate with the stability of the aryl lithium intermediate, preventing side reactions like benzyne formation.[9][10]
Purification Method RecrystallizationColumn ChromatographyAcid-Base ExtractionRecrystallization: Most efficient for removing small amounts of impurities. A toluene/heptane or ethanol/water system is a good starting point.[8]
Troubleshooting Logic for ortho-Lithiation

Troubleshooting_Lithiation Start Problem: Low or No Yield in ortho-Lithiation/Carboxylation Check_Reagents 1. Reagent Viability Check Start->Check_Reagents Check_Conditions 2. Reaction Conditions Check Check_Reagents->Check_Conditions Reagents OK Sol_Tritate Titrate BuLi solution (e.g., with diphenylacetic acid). Check_Reagents->Sol_Tritate Is BuLi concentration known? Sol_Dry Use freshly distilled, anhydrous solvents (THF, ether). Check_Reagents->Sol_Dry Is solvent truly anhydrous? Sol_Glassware Flame-dry all glassware under vacuum before use. Check_Reagents->Sol_Glassware Is glassware moisture-free? Check_Quench 3. Quench & Work-up Check Check_Conditions->Check_Quench Conditions OK Sol_Temp Ensure internal reaction temp is stable at -78 °C. Check_Conditions->Sol_Temp Is temperature maintained? Sol_Time Increase lithiation time (e.g., from 1h to 2h). Check_Conditions->Sol_Time Is reaction time sufficient? Sol_Equivalents Adjust BuLi equivalents (typically 1.1 - 1.5 eq). Check_Conditions->Sol_Equivalents Are equivalents correct? Sol_CO2 Use freshly crushed, high-purity dry ice for quench. Check_Quench->Sol_CO2 Is CO2 source pure & fresh? Sol_pH Acidify aqueous layer to pH 1-2 with 2M HCl before extraction. Check_Quench->Sol_pH Is work-up pH correct?

Caption: Decision tree for troubleshooting the directed ortho-lithiation step.

Part 3: Experimental Protocols

Protocol 1: MOM Protection of 4-Chloro-2-fluorophenol (Safer MOM-OAc Method)

  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-fluorophenol (1.0 eq.), anhydrous dichloromethane (DCM), and methoxymethyl acetate (MOM-OAc, 2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add anhydrous zinc chloride (ZnCl₂, 0.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography to yield 1-chloro-5-fluoro-4-(methoxymethoxy)benzene.

Protocol 2: Directed ortho-Lithiation and Carboxylation

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add the MOM-protected phenol (1.0 eq.) and anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Slowly add sec-butyllithium (1.2 eq., titrated solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • In a separate flask, crush a large excess (approx. 10 eq.) of fresh, high-purity dry ice into a coarse powder.

  • Transfer the cold (-78 °C) reaction mixture rapidly via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to slowly warm to room temperature. A thick white slurry should form.

  • Quench the reaction by adding water. Adjust the pH to ~9-10 with 1M NaOH to dissolve the carboxylate salt.

  • Wash the aqueous phase with a small amount of diethyl ether or ethyl acetate to remove any unreacted starting material. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 2M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the crude 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

  • Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) for final purification.

References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted benzoic acids. BenchChem Technical Support.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • DeKorver, K. A., et al. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules, 15(4), 2405-2431. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Landscape of Alcohol Protection: A Guide to Alternatives for Methoxymethyl (MOM) Ethers. BenchChem Technical Support.
  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences, 94(3), 489-497. [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. [Link]

  • Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433. [Link]

  • Extance, A. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World. [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 466-470. [Link]

  • Singh, P. P., & Singh, D. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • Lim, J. H., et al. (2014). Continuous flow intensification of ortho-lithiation at ambient conditions. ECI Digital Archives. [Link]

Sources

stability issues with 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected degradation of functionalized building blocks. 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid presents a unique synthetic challenge: the molecule contains both an acid-labile protecting group and a highly acidic functional group, creating a "self-destruct" mechanism if not handled with precise chemical logic.

This guide is designed to provide drug development professionals and synthetic chemists with field-proven, self-validating protocols to stabilize, purify, and react this sensitive intermediate.

Part 1: Mechanistic Insight – The Root Cause of Instability

To troubleshoot this molecule, we must first understand the causality behind its degradation. The methoxymethoxy (MOM) ether is a robust protecting group under basic and nucleophilic conditions, but it is highly susceptible to acid-catalyzed hydrolysis [1].

In standard benzoic acid (pKa ~4.2), a MOM ether might survive short-term storage. However, in 5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid, the ortho-fluorine and meta-chlorine atoms exert profound electron-withdrawing inductive effects (-I effect). This significantly lowers the pKa of the carboxylic acid to approximately 2.5–3.0.

The Result: Autocatalytic Deprotection. Even in the solid state, trace ambient moisture allows this highly acidic proton to protonate the adjacent MOM ether oxygen. This triggers an autocatalytic cleavage cascade, expelling methanol and formaldehyde, and irreversibly degrading your batch into 5-chloro-2-fluoro-3-hydroxybenzoic acid [2].

Part 2: Frequently Asked Questions (FAQs)

Q1: My NMR shows a growing phenol peak and the loss of the MOM singlet at ~5.2 ppm during storage. How do I stop this? A: You are observing autocatalytic deprotection. To arrest this, you must mask the acidic proton. We highly recommend storing this building block as a carboxylate salt (e.g., a dicyclohexylamine or sodium salt). By deprotonating the carboxylic acid, you eliminate the intramolecular proton source, rendering the MOM group indefinitely stable.

Q2: I lose 40% of my product during silica gel chromatography. What is going wrong? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). When a highly activated, electron-deficient MOM ether passes through this acidic stationary phase, hydrolysis accelerates [1]. You must neutralize the silica gel by pre-treating your column with 1–2% triethylamine (Et₃N) in your mobile phase.

Q3: Can I perform an amide coupling on the carboxylic acid without cleaving the MOM group? A: Yes, provided you strictly avoid acidic coupling byproducts (like HCl from thionyl chloride) and Lewis acids. Use mild, base-driven coupling reagents (e.g., HATU or EDC/HOBt) in the presence of excess N,N-diisopropylethylamine (DIPEA) to maintain a basic microenvironment throughout the reaction.

Part 3: Quantitative Stability Data

The table below summarizes the stability of 5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid under various common laboratory conditions.

Environment / ConditionpH RangeTemperatureEstimated Half-Life (t½)Recommended Action
Aqueous HCl (0.1 M) < 1.025 °C< 15 minutesAvoid entirely.
Standard Silica Gel 4.5 - 5.525 °C2 - 4 hoursPre-treat with 1% Et₃N.
Neat Solid (Free Acid) N/A25 °C (Ambient)3 - 5 daysStore at -20 °C under Argon.
Neat Solid (DCHA Salt) N/A25 °C (Ambient)> 12 monthsOptimal storage form.
DMF + 2.0 eq DIPEA > 9.025 °C> 72 hoursSafe for downstream synthesis.

Part 4: Experimental Protocols & Workflows

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in analytical checkpoints to ensure the chemistry is proceeding as intended without degradation.

Protocol A: Long-Term Storage via Dicyclohexylamine (DCHA) Salt Formation

Causality: Converting the free acid to a bulky, non-hygroscopic DCHA salt completely halts autocatalysis and provides a highly crystalline, stable solid.

  • Dissolution: Dissolve 10.0 mmol of 5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid in 30 mL of anhydrous ethyl acetate (EtOAc) at room temperature.

  • Salt Formation: Dropwise, add 1.05 equivalents (10.5 mmol) of dicyclohexylamine (DCHA) while stirring vigorously. A white precipitate should begin forming within 5 minutes.

  • Isolation: Stir for 1 hour, then cool the suspension to 0 °C for 30 minutes to maximize crystallization. Filter the solid via vacuum filtration and wash with 10 mL of cold hexanes.

  • Validation Check: Run a ¹H-NMR in DMSO-d6. The highly deshielded carboxylic acid proton (~13.0 ppm) must be absent. You will observe the MOM -CH₂- singlet at ~5.2 ppm and broad DCHA aliphatic multiplets between 1.0–2.0 ppm integrating to 22 protons.

Protocol B: Neutralized Silica Gel Chromatography

Causality: Neutralizing silanol groups prevents surface-catalyzed acetal cleavage during purification.

  • Solvent Preparation: Prepare your eluent (e.g., 20% EtOAc in Hexanes) and add 1% v/v Triethylamine (Et₃N).

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes (CV) of the spiked solvent to fully neutralize the stationary phase.

  • Loading: Dissolve your crude mixture in a minimum amount of the spiked solvent (or DCM with a drop of Et₃N) and load it onto the column.

  • Validation Check: Spot the collected fractions on a TLC plate. The intact MOM-protected compound will have a higher Rf than the deprotected phenol. Stain with KMnO₄; the intact product will appear as a distinct yellow spot against the purple background.

Protocol C: Safe Amide Coupling Workflow

Causality: Using HATU/DIPEA ensures the reaction remains strictly basic, preventing the transient formation of acidic intermediates that could cleave the MOM group.

  • Activation: In an oven-dried flask under argon, dissolve the free acid (1.0 eq) and your target amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Buffering: Add 3.0 equivalents of DIPEA. Critical Step: The excess base ensures the microenvironment remains basic even as the coupling proceeds.

  • Coupling: Cool to 0 °C and add HATU (1.2 eq) in one portion. Stir for 15 minutes at 0 °C, then allow to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ (mildly basic). Extract with EtOAc. Do not wash with 1M HCl or KHSO₄, as this will instantly cleave the MOM group during the workup.

Part 5: Visualizing the Problem and Solution

Autocatalysis A 5-Chloro-2-fluoro-3-(MOM) benzoic acid B Intramolecular Protonation (Low pKa COOH) A->B Trace Moisture / Heat C Oxocarbenium Intermediate (- MeOH) B->C Autocatalysis D 5-Chloro-2-fluoro-3-hydroxy benzoic acid (Phenol) C->D Hydrolysis E Formaldehyde C->E Cleavage

Fig 1. Autocatalytic deprotection mechanism of the MOM ether driven by the highly acidic carboxyl group.

Troubleshooting Start Issue: Unintended MOM Cleavage Storage During Storage Start->Storage Purification During Chromatography Start->Purification Reaction During Synthesis Start->Reaction Sol1 Convert to DCHA Salt Store at -20°C Storage->Sol1 Sol2 Pre-treat Silica with 1% Et3N Avoid Acidic Workup Purification->Sol2 Sol3 Use Mild Bases (DIPEA) Avoid Lewis Acids Reaction->Sol3

Fig 2. Decision tree for troubleshooting and preventing unintended MOM group cleavage.

Part 6: References

  • Pallu, J., et al. "Exponential Molecular Amplification by H2O2-Mediated Autocatalytic Deprotection of Boronic Ester Probes to Redox Cyclers." Chemistry - A European Journal, 25(31), 7534-7546 (2019). Available at:[Link]

Technical Support Center: Purification of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for scientists and drug development professionals dealing with the synthesis and purification of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid .

The methoxymethyl (MOM) ether is a robust protecting group for phenols, but when applied to a molecule that also contains a free carboxylic acid and multiple halogens, the isolation and workup require precise chemoselective strategies. Below, we detail the mechanistic troubleshooting, isolation workflows, and validated protocols to ensure high-purity recovery of your target compound.

Diagnostic Purification Workflow

The following diagram illustrates the self-validating sequence required to isolate the target acid from common reaction impurities (MOM ester, free phenol, and residual alkylating agents).

PurificationWorkflow Start Crude Reaction Mixture (Target Acid, MOM Ester, Phenol, MOM-Cl) Quench 1. Amine Quench (NH3/MeOH) Eliminates MOM-Cl & BCME risk Start->Quench Saponification 2. LiOH Saponification Cleaves MOM Ester to Target Acid Quench->Saponification Extraction 3. Basic Aqueous Extraction Removes neutral organic impurities Saponification->Extraction Acidification 4. Mild Acidification (pH 4.0) Precipitates Carboxylic Acid Extraction->Acidification Recryst 5. Recrystallization (EtOAc/Heptane) Clears unreacted Phenol Acidification->Recryst Pure Pure 5-Chloro-2-fluoro- 3-(methoxymethoxy)benzoic acid Recryst->Pure

Workflow for the purification of MOM-protected benzoic acid derivatives.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to the MOM ester (+44 Da from target). How do I selectively remove the methoxymethyl ester without cleaving the methoxymethyl (MOM) ether? Analysis & Causality: Over-alkylation is a highly common artifact when using excess chloromethyl methyl ether (MOM-Cl) and a base (e.g., DIPEA or K_2CO_3). The carboxylate acts as a nucleophile, forming the methoxymethyl ester [1]. Because the MOM ether on the phenol is an acetal, it is completely stable to basic conditions. Conversely, the MOM ester is highly susceptible to nucleophilic acyl substitution (saponification). Solution: You can selectively hydrolyze the MOM ester back to the carboxylic acid using Lithium Hydroxide (LiOH) in a THF/Water mixture [2]. LiOH is preferred over NaOH or KOH because the lithium cation weakly coordinates to the ether oxygens, facilitating mild, controlled ester cleavage at room temperature without degrading the aromatic ring halogens.

Q2: How do I separate unreacted 5-chloro-2-fluoro-3-hydroxybenzoic acid from the MOM-protected product? Analysis & Causality: Both the starting material (phenol-acid) and the product (MOM-acid) contain a carboxylic acid moiety. Standard acid-base extraction will pull both into the aqueous layer at high pH, making liquid-liquid separation ineffective for this specific impurity pair. Solution: The free phenol makes the starting material significantly more capable of extensive hydrogen bonding. The most reliable method for separation is recrystallization. The MOM-protected acid is highly soluble in moderately polar solvents (like ethyl acetate) but crystallizes rapidly upon the addition of a non-polar anti-solvent (like heptane) [3]. This exploits the lipophilicity of the MOM group to create a self-validating physical separation.

Q3: How do I safely eliminate residual MOM-Cl and prevent the formation of toxic bis(chloromethyl) ether (BCME)? Analysis & Causality: MOM-Cl is a highly reactive electrophile that hydrolyzes to form formaldehyde and HCl. In the gas phase, these can recombine to form the potent carcinogen BCME [4]. Solution: Never quench a MOM-Cl reaction directly with aqueous acid. Instead, treat the crude reaction mixture with a solution of 5% ammonia in methanol. Ammonia rapidly reacts with formaldehyde to form stable, water-soluble hexamethylenetetramine (urotropin). This permanently sequesters the formaldehyde and completely mitigates BCME formation [4].

Q4: During the acidic workup, my MOM ether is cleaving back to the free phenol. What is the safe pH range? Analysis & Causality: MOM ethers are highly sensitive to strong acids, undergoing rapid hydrolysis to yield the free alcohol, formaldehyde, and methanol [5]. Solution: To protonate the carboxylic acid (pKa ~3.0) for organic extraction without cleaving the MOM ether, you must use a mild acid and strictly maintain the pH


 3.5. We recommend using 10% aqueous citric acid or sodium bisulfate (NaHSO_4) at 0 °C rather than concentrated HCl [5].

Quantitative Data: Impurity Clearance Profile

To ensure a self-validating system, track the clearance of impurities using the physicochemical properties outlined in the table below.

Impurity / ComponentStructural FeatureRelative Polarity (TLC)Clearance MechanismRecommended Workflow Step
MOM-Cl / Formaldehyde Alkyl halide / AldehydeHighly VolatileChemical sequestration into UrotropinAmine Quench (NH_3/MeOH)
MOM Ester Impurity Neutral EsterLow (High R_f_)Basic Hydrolysis to CarboxylateLiOH Saponification
5-Chloro-2-fluoro-3-hydroxybenzoic acid Free Phenol + AcidHigh (Low R_f_)Differential Solubility / H-BondingRecrystallization (EtOAc/Heptane)
Inorganic Salts (e.g., LiCl, DIPEA·HCl) IonicAqueous SolubleLiquid-Liquid PartitioningOrganic Extraction (EtOAc/H_2O)
Target: 5-Chloro-2-fluoro-3-(MOM)benzoic acid MOM Ether + AcidMediumpH-Dependent PartitioningCitric Acid Precipitation (pH 4.0)

Step-by-Step Experimental Protocols

Protocol A: Selective LiOH Saponification of the MOM Ester

Objective: Convert over-alkylated MOM ester back to the target carboxylic acid without cleaving the phenolic MOM ether.

  • Solvent Preparation: Dissolve the crude reaction mixture (containing the MOM ester impurity) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water. Note: The inclusion of MeOH enhances the solubility of the intermediate lithium carboxylate.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add 2.0 equivalents of solid Lithium Hydroxide monohydrate (LiOH·H_2O) in a single portion.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the high-R_f_ ester spot is completely consumed.

  • Volatile Removal: Concentrate the mixture under reduced pressure (at < 30 °C to protect the ether) to remove THF and MeOH.

  • Basic Extraction: Dilute the remaining aqueous layer with Water and extract twice with Dichloromethane (DCM) or Diethyl Ether. Discard the organic layers—this step removes any unreacted neutral organic impurities.

Protocol B: Chemoselective Acidification and Recrystallization

Objective: Isolate the highly pure free acid while preventing acid-catalyzed deprotection of the MOM ether.

  • Mild Acidification: Cool the basic aqueous layer from Protocol A to 0 °C. Slowly add a 10% (w/v) aqueous solution of Citric Acid dropwise under vigorous stirring until the pH reaches exactly 4.0 (verify with a calibrated pH meter or narrow-range pH paper). Critical Warning: Do not drop the pH below 3.5, or the MOM ether will begin to cleave [5].

  • Extraction: Extract the precipitated/cloudy aqueous mixture three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined EtOAc layers with brine, dry over anhydrous Sodium Sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization:

    • Dissolve the crude solid in the minimum amount of boiling EtOAc.

    • Remove from heat and slowly add Heptane dropwise until the solution becomes slightly turbid.

    • Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

    • Filter the resulting white crystals and wash with ice-cold Heptane. This step selectively leaves the free-phenol starting material in the mother liquor [3].

References

  • 5-Chloro-2-fluoro-3-(methoxymethoxy)
  • Diastereoselective Synthesis of a Simplified Core of Rishirilide B (LiOH Saponification)
  • US4814498A - Separation/purification of para-hydroxybenzoic acid Source: Google Patents URL
  • MOM Deprotection & BCME Quenching Source: Reddit - r/OrganicChemistry URL
  • Technical Support Center: Methoxymethyl (MOM)

preventing decomposition of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Ticket ID: CAS-Handling-001 Priority: High (Stability Risk)

Introduction: The "Silent" Decomposition

Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered a discrepancy in purity between your synthesized batch and your LCMS data after storage, or you are planning a synthesis involving 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid .

This compound is a deceptive intermediate. While Methoxymethyl (MOM) groups are generally robust protecting groups for phenols, this specific molecule contains a "self-destruct" mechanism built into its scaffold. The combination of an electron-deficient benzoic acid and an acid-labile acetal (MOM) creates a high risk of autocatalytic hydrolysis .

This guide provides the mechanistic insight and strict protocols required to maintain the integrity of this compound.

Module 1: The Chemistry of Decomposition (Root Cause)

To prevent decomposition, you must understand why it happens. The MOM group is an acetal (


). Acetals are stable to base but thermodynamically unstable in the presence of acid and water.

The Trap: Most researchers treat this compound like a standard MOM-protected phenol. However, the carboxylic acid moiety at C1 is a proton donor. Furthermore, the 2-Fluoro and 5-Chloro substituents are electron-withdrawing groups (EWG). These EWGs pull electron density from the ring, stabilizing the carboxylate anion and significantly lowering the pKa (increasing acidity) compared to unsubstituted benzoic acid.

If the solid compound absorbs ambient moisture, the carboxylic acid protonates the MOM oxygen, catalyzing the release of formaldehyde and reverting the molecule to the free phenol (5-chloro-2-fluoro-3-hydroxybenzoic acid).

Visualization: Autocatalytic Hydrolysis Pathway

DecompositionMechanism SM Target Molecule (MOM-Protected Acid) Inter Protonated Acetal Intermediate SM->Inter Autoprotonation Moisture Moisture (H2O) + Internal H+ Moisture->Inter Oxo Oxocarbenium Ion Inter->Oxo - MeOH Prod Degradation Product (Free Phenol) Oxo->Prod + H2O Byprod Formaldehyde + Methanol Oxo->Byprod

Figure 1: The autocatalytic cycle where the molecule's own acidity, combined with moisture, cleaves the protecting group.

Module 2: Storage & Handling Protocols

The following protocols are non-negotiable for long-term stability.

1. The "Dry & Cold" Rule

Because hydrolysis requires water, moisture exclusion is the primary defense.

  • Storage Vessel: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.

  • Environment: Store in a desiccator at -20°C .

  • Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator. Opening a cold vial in humid air causes immediate condensation, initiating the decomposition cycle described in Figure 1.

2. The Salt Strategy (Recommended for >1 Month Storage)

If you do not need the free acid immediately, convert it to a salt. The carboxylate salt lacks the acidic proton required to catalyze the MOM cleavage.

  • Method: Treat with 1 equivalent of Dicyclohexylamine (DCHA) or create the Sodium salt.

  • Result: The DCHA salt is a crystalline solid that is significantly more stable to moisture and heat than the free acid.

Module 3: Reaction & Workup Troubleshooting

The most common point of failure is the aqueous workup. Standard "acidic washes" used to remove impurities will destroy this molecule.

Critical Parameter: pH Control
  • Never wash the organic layer with 1N HCl or unbuffered water (which can become acidic).

  • Always use buffered aqueous solutions.

Workup Decision Matrix
ScenarioStandard Protocol (Dangerous)Correct Protocol (Safe)
Quenching Reaction Add 1M HClAdd Sat. NH₄Cl or Phosphate Buffer (pH 6-7)
Removing Basic Impurities Acid wash (pH 1-2)Wash with 0.5M Citric Acid (mild) or dilute KH₂PO₄
Drying Magnesium Sulfate (can be slightly acidic)Sodium Sulfate (

) with a pinch of

Evaporation High vacuum at 50°CHigh vacuum at <30°C
Visualization: Safe Workup Workflow

WorkupLogic Start Crude Reaction Mixture Check Does it contain strong base? Start->Check YesBase Yes Check->YesBase NoBase No Check->NoBase Quench Quench with Sat. NH4Cl (Mildly Acidic Buffer) YesBase->Quench Extract Extract into EtOAc/DCM Quench->Extract NoBase->Extract Wash Wash Selection Extract->Wash BadWash 1N HCl Wash Wash->BadWash Avoid GoodWash Brine or pH 6 Buffer Wash->GoodWash Preferred Fail DECOMPOSITION (Loss of MOM) BadWash->Fail Success STABLE PRODUCT (Dry over Na2SO4 + K2CO3) GoodWash->Success

Figure 2: Decision tree for aqueous workup to prevent acid-shock.

Module 4: Analytical Artifacts

Issue: "My NMR looks clean, but LCMS shows the deprotected phenol."

Diagnosis: This is often a "false positive" decomposition caused by the LCMS conditions.

  • Mobile Phase: Standard LCMS methods use 0.1% Formic Acid or TFA. The heat of the column + the acidic mobile phase can cleave the MOM group during the run.

  • Verification: Run the sample using a neutral mobile phase (Ammonium Acetate or Bicarbonate) or check via NMR in

    
     (ensure the chloroform is acid-free by filtering through basic alumina).
    
Frequently Asked Questions (FAQ)

Q1: Can I recrystallize this compound? A: Yes, but avoid alcohols (MeOH/EtOH) if acidic impurities are present, as this can lead to acetal exchange. The safest solvent system is typically EtOAc/Hexanes or DCM/Heptane . Ensure solvents are anhydrous.

Q2: I see a new spot on TLC after leaving the compound on the bench for 2 hours. What is it? A: That is likely the 5-chloro-2-fluoro-3-hydroxybenzoic acid. The MOM group has hydrolyzed.[1] The "free phenol" usually runs more polar (lower Rf) than the MOM-protected version on silica gel.

Q3: Why is the 2-Fluoro position so critical? A: Fluorine is highly electronegative. At the ortho position, it exerts a strong inductive effect (-I), pulling electron density away from the carboxylate. This makes the carboxylic acid proton more "loose" (acidic) and available to attack the MOM group compared to a standard benzoic acid.

Q4: Can I use TBDMS instead of MOM? A: TBDMS (Silyl ether) is generally more labile to acid than MOM, but it avoids the formaldehyde byproduct issues. However, for benzoic acids, MOM is often chosen for its base stability. If MOM fails, consider Benzyl (Bn) protection, which is stable to acid but requires hydrogenation for removal.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Definitive guide on MOM group stability and cleavage conditions).
  • PubChem. (n.d.).[2][3] 5-Chlorosalicylic acid (Degradation Product Data). National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ether (MOM-OR) Stability. Retrieved from [Link]

Sources

challenges in the scale-up of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Process Chemistry. I am Dr. Aris, your Senior Application Scientist.

You are likely accessing this guide because you are transitioning the synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid from the medicinal chemistry bench (gram-scale) to a process development or pilot plant environment (kilogram-scale).

This molecule presents a "perfect storm" of scale-up challenges:

  • Regiochemistry: The competition between the Fluorine and Methoxymethoxy (MOM) groups during lithiation.

  • Thermodynamics: The extreme exothermicity of organolithium chemistry.

  • Stability: The acid-lability of the MOM group during the isolation of the benzoic acid.

Below is your interactive troubleshooting guide, designed to diagnose and resolve these specific failure modes.

Module 1: Reaction Engineering (Lithiation & Carboxylation)

Context: The formation of the C-C bond via ortho-lithiation (or halogen-lithium exchange) is the most critical step. At scale, heat transfer limitations can cause "runaway" temperatures, leading to regio-scrambling or decomposition.

Critical Workflow Diagram

LithiationWorkflow Start Precursor (Protected Phenol) Reagent n-BuLi / LDA Addition Start->Reagent Inert Atmosphere Lithiation Lithiated Intermediate (-78°C to -40°C) Reagent->Lithiation Exotherm Risk! Lithiation->Start Decomposition (if T > -20°C) Quench CO2 Quench (Carboxylation) Lithiation->Quench Gas-Liquid Mass Transfer Workup Acidic Workup (pH Control) Quench->Workup MOM Stability Risk

Caption: Process flow for the synthesis of the target benzoic acid. Red nodes indicate high-risk Critical Process Parameters (CPPs).

Troubleshooting Guide: Lithiation Failures

Q1: My yield dropped significantly upon scaling from 10g to 500g, and I see a "dimer" impurity. What happened?

  • Diagnosis: Thermal Runaway / Hot Spots.

    • In a 50mL flask, dry ice/acetone maintains -78°C easily. In a 5L reactor, the addition of n-BuLi generates heat faster than the jacket can remove it. Localized "hot spots" at the injection tip cause the lithiated species to react with the starting material (proton transfer) or itself (nucleophilic attack), leading to dimers and decomposition.

  • Solution:

    • Dosing Control: Switch from "dropwise" to a mass-flow controlled addition . Calculate the adiabatic temperature rise ($ \Delta T_{ad} ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Q{gen} $).
      
    • Turbulence: Ensure the Reynolds number ($ Re $) in the reactor > 10,000. Poor mixing at the injection point is the #1 cause of scale-up failure here.

    • Temperature: If -78°C is unsustainable, validate the reaction at -40°C . Many fluorinated aromatics can be lithiated at -40°C if the residence time is short (consider Flow Chemistry).

Q2: I am isolating the wrong regioisomer (Carboxyl group at the wrong position).

  • Diagnosis: Kinetic vs. Thermodynamic Control.

    • The MOM group (coordination director) and Fluorine (inductive director) compete.

    • Kinetic Product: Often ortho to the MOM group (C6 position) due to Lithium-Oxygen chelation.

    • Thermodynamic Product: Often ortho to the Fluorine (C3 position) due to the acidity of the proton.

    • At scale, longer hold times and temperature gradients can induce equilibration to the undesired isomer.

  • Solution:

    • Blocking Strategy: If Direct Ortho Metalation (DoM) is scrambling, switch to Halogen-Lithium Exchange . Synthesize the bromo-precursor (1-bromo-5-chloro-2-fluoro-3-(MOM)benzene). The Br-Li exchange is faster and strictly regiospecific, regardless of directing groups.

    • Base Selection: If using DoM, switch from n-BuLi to LDA or LiTMP . These bulky, non-nucleophilic bases often enhance regioselectivity towards the thermodynamically acidic proton (ortho to F) rather than the coordination-stabilized site.

Module 2: Workup & Isolation (The MOM Stability Paradox)

Context: You have successfully made the lithium carboxylate. Now you must protonate it to isolate the free acid. Crucial Warning: The MOM group is an acetal; it hydrolyzes in aqueous acid.[1]

Data: MOM Stability Windows

Condition pH Range MOM Stability Action Required
Quench (Aq) > 10 Stable Safe to perform initial extraction of neutrals.
Acidification 4.0 - 5.0 Stable Target Zone for precipitation.
Acidification < 2.0 Unstable Rapid hydrolysis to phenol (loss of protection).

| Temperature | > 40°C | Unstable | Keep all acidic streams < 10°C. |

Troubleshooting Guide: Isolation

Q3: During acidification, my product "oiled out" and then solidified into a sticky gum. The purity is low.

  • Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). [2][3]

    • Fluorinated benzoic acids often have low melting points in the presence of solvents. If you acidify rapidly, the product comes out as an oil (supercooled liquid) which traps impurities.

  • Solution:

    • Controlled Acidification: Do not dump HCl. Use a dosing pump to lower pH to 6.0.

    • Seeding: Add pure seed crystals at pH 6.0 (Cloud Point).

    • Slow Ramp: Slowly lower pH from 6.0 to 4.0 over 2 hours. This forces crystal growth rather than oil formation.

    • Anti-solvent: Ensure the organic solvent content (e.g., THF from the reaction) is minimized before acidification, or swap to a solvent system known to support crystallization (e.g., Water/Ethanol).

Q4: I lost the MOM group! I isolated 5-chloro-2-fluoro-3-hydroxybenzoic acid.

  • Diagnosis: pH Overshoot.

    • You likely acidified to pH 1.0 to ensure "complete precipitation." At pH 1, especially if the mixture warmed up during the exothermic neutralization, the MOM acetal hydrolyzed.

  • Solution:

    • Buffer: Use Citric Acid (1M) instead of HCl. Citric acid buffers naturally around pH 3-4, making it physically difficult to drop the pH low enough to cleave the MOM group rapidly.

    • In-Process Control (IPC): Use a calibrated pH probe, not paper. Stop acidification exactly at pH 3.5 - 4.0 . The pKa of the benzoic acid is likely ~3.8 (lowered by F/Cl). You only need to reach the pKa to precipitate the majority; yield loss in the mother liquor is better than deprotecting the batch.

Module 3: Safety & Compliance

Context: The reagents involved in this synthesis are high-hazard.[4][5]

Q5: We are synthesizing the precursor using MOM-Cl (Chloromethyl methyl ether). The safety team is flagging this.

  • Diagnosis: Carcinogen Management.

    • MOM-Cl is a known human carcinogen and volatile.

  • Solution:

    • Substitution: Can you use MOM-Bromide generated in situ? Or use Dimethoxymethane (Methylal) with P2O5? (See Reference 3).

    • Destruction: If MOM-Cl must be used, ensure the scrubber system contains aqueous Ammonia or Ethanolamine . These react rapidly with MOM-Cl to form non-volatile, less toxic ammonium salts. Never vent MOM-Cl to a standard stack.

Summary of Critical Parameters

StepParameterTarget RangeFailure Consequence
Lithiation Temperature-50°C to -70°CDimer formation, Regio-scrambling
Lithiation Mixing (Re)> 10,000Hot spots, Decomposition
Quench CO2 Pressure> 2 bar (if closed)Low conversion, Lithium degradation
Isolation Final pH3.5 - 4.5 Hydrolysis of MOM group (Critical)
Isolation Temp (Acidic)< 10°CHydrolysis of MOM group

References

  • Process Intensification of Lithiation

    • Continuous flow intensification of ortho-lithiation at ambient conditions.[4] Engineering Conferences International.

  • MOM Group Stability

    • Protective Groups in Organic Synthesis (Greene & Wuts). Analysis of MOM stability in acidic media.

  • Oiling Out in Crystallization

    • Oiling Out in Industrial Crystallization of Organic Small Molecules. ResearchGate.[6]

  • Scale-Up Safety

    • Scale-Up Reaction Safety Guidelines. Stanford Environmental Health & Safety.

Sources

byproduct formation in reactions involving 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists utilizing 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CFM-BA) . It synthesizes reactivity data, common failure modes, and mechanistic insights relevant to KRAS inhibitor synthesis (e.g., Sotorasib analogs) and general medicinal chemistry.

Product Code: CFM-BA-001 CAS: 1782566-59-9 (Analogous/Generic Reference) Application: Key intermediate for KRAS G12C inhibitors and kinase scaffolds.

Core Reactivity Profile & "The Trap"

This molecule is not merely a substituted benzoic acid; it is a poly-functional electrophile . The presence of the ortho-fluorine and meta-MOM ether creates a specific electronic environment that dictates reaction outcomes.

The "Electronic Pincer" Effect
  • 2-Fluoro (Ortho): Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1][2] The ortho-carboxylic acid (electron-withdrawing) and the para-chlorine (inductive withdrawal) make this position extremely electrophilic.
    
  • 3-MOM (Meta): Electron-donating by resonance but acid-labile.

  • 1-COOH: The primary reaction center, but its activation can inadvertently trigger the 2-F displacement.

Troubleshooting Guide: Common Failure Modes

Issue A: "I'm losing the Fluorine during Amide Coupling."

Symptom: LCMS shows a mass corresponding to [Product - F + Nucleophile]. Diagnosis: Unintended


 reaction.
Mechanism:  When activating the carboxylic acid (e.g., with HATU/EDC) in the presence of a basic amine nucleophile, the 2-position becomes susceptible to attack. If the reaction temperature is too high or the base is too strong, the amine displaces the fluorine before or after attacking the carbonyl.

Corrective Protocol:

  • Temperature Control: Maintain coupling reactions at 0°C to 10°C . Do not heat above RT until the amide bond is confirmed.

  • Base Selection: Switch from strong bases (TEA/DBU) to sterically hindered, non-nucleophilic bases like DIPEA (Hünig's Base) or 2,6-Lutidine .

  • Activation Method: Avoid acid chloride generation (SOCl₂) if possible, as the thermal requirement often triggers

    
    . Use T3P (Propylphosphonic anhydride)  in EtOAc/Pyridine, which activates the acid mildly without promoting 
    
    
    
    .
Issue B: "Post-reaction NMR shows 'Split Peaks' or Rotamers."

Symptom: The product appears as a mixture of two isomers (e.g., 60:40 ratio) in NMR/HPLC, but LCMS shows a single mass. Diagnosis: Atropisomerism . Expert Insight: This scaffold is a precursor to axially chiral molecules (like Sotorasib). Once coupled to a bulky amine (e.g., a substituted piperazine or pyridine), rotation around the phenyl-amide bond is restricted. Validation: Run Variable Temperature NMR (VT-NMR) at 80°C. If the peaks coalesce, they are rotamers, not impurities. Do not attempt to purify these unless you are specifically performing chiral resolution.

Issue C: "N-Methylated impurities appearing after MOM deprotection."

Symptom: After removing the MOM group (usually with HCl/TFA), the amine functionality on the scaffold is methylated (+14 Da). Diagnosis: Formaldehyde Scavenging Failure . Mechanism: Acidic hydrolysis of the Methoxymethyl (MOM) ether releases formaldehyde (


). In the presence of secondary amines, this generates an iminium ion which is reduced (via hydride transfer or disproportionation) to an N-methyl group (Eschweiler-Clarke type reactivity).

Corrective Protocol:

  • Add a Scavenger: Always include Dimedone (1.1 equiv) or Cysteine during the deprotection step to trap the liberated formaldehyde.

Visualizing the Pathways

The following diagram illustrates the competition between the desired Amide Coupling and the undesired


 pathway, as well as the MOM deprotection risk.

ReactionPathways cluster_legend Pathway Legend SM Starting Material (CFM-BA) Act Activated Ester (Intermediate) SM->Act Coupling Reagent (HATU/T3P) Prod Desired Amide (Product) Act->Prod Amine (R-NH2) Low Temp (<10°C) Byprod_SNAr Byproduct: Fluorine Displaced (SNAr) Act->Byprod_SNAr High Temp (>40°C) or Strong Base Byprod_Me Byproduct: N-Methylated Amine Prod->Byprod_Me MOM Deprotection (No Scavenger) key1 Green = Desired Path key2 Red = Failure Mode

Figure 1: Competitive reaction pathways for CFM-BA. Note the divergence at the activated ester stage where temperature control is critical.

Standardized Protocols

Protocol A: Optimized Amide Coupling (T3P Method)

Use this to minimize Fluorine displacement.

StepActionCritical Parameter
1 Dissolve CFM-BA (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.Concentration: 0.1 M
2 Cool solution to 0°C (Ice bath).CRITICAL: Cold start prevents

.
3 Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).Avoid TEA.
4 Add T3P (50% in EtOAc, 1.5 equiv) dropwise over 10 mins.Exothermic addition.
5 Stir at 0°C for 1 hour, then warm to RT.Monitor by LCMS.
6 QC Check: Look for M-19+Nucleophile mass (indicates F-displacement).Limit < 2%
Protocol B: MOM Deprotection with Formaldehyde Scavenging

Use this to prevent N-methylation artifacts.

  • Dissolve MOM-protected intermediate in DCM/TFA (4:1) or HCl/Dioxane .

  • IMMEDIATELY add Dimedone (1.2 equiv relative to MOM groups).

    • Why? Dimedone reacts with formaldehyde to form a stable precipitate, preventing it from reacting with your amine.

  • Stir at RT for 2–4 hours.

  • Workup: Basify with NaHCO₃.[3] The formaldehyde-dimedone adduct is water-soluble/filterable.

FAQ: Expert to Expert

Q: Can I use the acid chloride method (SOCl₂) to activate CFM-BA? A: Proceed with extreme caution. The formation of the acid chloride requires heating or catalytic DMF, which significantly increases the electrophilicity of the C-F bond. If you must use an acid chloride, generate it using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at neutral pH/low temp, rather than refluxing SOCl₂.

Q: I see a small impurity at +12 Da in LCMS. What is it? A: This is likely the "Formaldehyde Hemiaminal" . It occurs if the MOM deprotection was incomplete or if the formaldehyde was not fully scavenged, forming a bridge between an amine and the released formaldehyde (


). Treat with mild base to reverse it, or re-subject to scavenging conditions.

Q: Why is the 2-position so reactive compared to standard fluorobenzoic acids? A: It is the cumulative effect of the 5-Chloro (inductive withdrawal) and the 1-COOH (resonance withdrawal). In many Sotorasib syntheses, this reactivity is actually desired in a later step (to install the piperazine ring), but it is a nuisance during the initial amide formation [1].

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.

  • Amgen Inc. (2022). Process for preparation of sotorasib and solid state form thereof.[4] WO2022246069A1.

  • BenchChem. (2025).[2][3] The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide.

  • Total Synthesis. (2024). MOM Protecting Group: Protection & Deprotection Mechanism.[5]

Sources

Technical Support Center: A Researcher's Guide to 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to anticipate challenges, troubleshoot effectively, and optimize your synthetic routes. The core of this molecule's reactivity lies in the interplay between the substituted benzoic acid moiety and the acid-sensitive methoxymethyl (MOM) ether protecting group. This guide is structured to address the most common questions and experimental hurdles you may encounter.

Section 1: Compound Identity and Properties

A clear understanding of the physicochemical properties of a reagent is the foundation of its successful application.

PropertyValue
Molecular Formula C₈H₆ClFO₃
Molecular Weight 204.58 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95-98%[1][2]
InChI Key BSYFUUVHTCUXKE-UHFFFAOYSA-N[2]

Section 2: Handling, Storage, and Safety FAQs

Proper handling and storage are critical to ensure the integrity of the material and the safety of laboratory personnel.

Q1: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] For optimal shelf-life, storage at 2-8°C is recommended.[1]

Q2: What are the primary safety hazards associated with 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid?

Based on data for structurally similar compounds like 5-Fluoro-2-methoxybenzoic acid, this substance should be handled as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[3][4] The following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure.[5]

Avoid breathing dust and ensure eyewash stations and safety showers are readily accessible.[4]

Section 3: Troubleshooting Experimental Workflows

This section addresses specific issues that may arise during reactions involving 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. The key to troubleshooting this molecule is understanding the lability of the methoxymethyl (MOM) ether.

Focus Area: The Methoxymethyl (MOM) Ether Protecting Group

The MOM group is an acetal, making it stable to a wide range of conditions, including many oxidizing and reducing agents, bases, and nucleophiles.[6] However, it is sensitive to acidic conditions, which are often used for its removal.[6][7] Unexpected cleavage of this group is a common experimental pitfall.

Q4: My MOM group was cleaved unexpectedly during my reaction or workup. What happened?

This is a frequent issue and almost always points to the presence of acid, which may not be obvious. The mechanism involves protonation of an ether oxygen, making it a good leaving group and initiating hydrolysis.[6][7] Here are the most common culprits:

  • Acidic Reagents: The use of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, ZnBr₂) or strong protic acids will readily cleave the MOM group.[8][9]

  • In-Situ Acid Generation: Some reagents can hydrolyze to generate trace amounts of acid, which is sufficient to catalyze deprotection.

  • Acidic Workup: Quenching a reaction with saturated aqueous ammonium chloride (NH₄Cl), which is slightly acidic, can cause partial or complete deprotection.[8]

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause the MOM group to hydrolyze during purification.[8] This is often observed as streaking on a TLC plate or the appearance of a new, more polar spot corresponding to the deprotected phenol.

The following diagram provides a workflow for diagnosing and solving unexpected MOM group cleavage.

G start Unexpected Deprotection of MOM Group Observed check_reagents Were any acidic reagents used? (e.g., Lewis acids, protic acids) start->check_reagents sol_reagents_yes Yes check_reagents->sol_reagents_yes Yes sol_reagents_no No check_reagents->sol_reagents_no No check_workup What were the workup conditions? sol_workup_acidic Acidic Quench (e.g., sat. NH₄Cl) check_workup->sol_workup_acidic sol_workup_neutral Neutral/Basic check_workup->sol_workup_neutral check_purification How was the product purified? sol_purification_silica Silica Gel Chromatography check_purification->sol_purification_silica sol_purification_other Other/None check_purification->sol_purification_other action_reagents SOLUTION: - Use a milder Lewis acid. - Lower reaction temperature. - Add a non-nucleophilic base. sol_reagents_yes->action_reagents sol_reagents_no->check_workup action_workup SOLUTION: - Use a neutral or basic quench. (e.g., water, sat. NaHCO₃) sol_workup_acidic->action_workup sol_workup_neutral->check_purification action_purification SOLUTION: - Neutralize silica gel with Et₃N. - Use alternative media (e.g., alumina). - Use a non-protic solvent system. sol_purification_silica->action_purification end_node Problem Resolved sol_purification_other->end_node Re-evaluate for trace acid contamination in solvents/reagents action_reagents->end_node action_workup->end_node action_purification->end_node

Caption: Troubleshooting workflow for unexpected MOM ether cleavage.

Q5: My amide coupling or esterification reaction with the carboxylic acid is sluggish. What are the potential causes?

Low yields or slow reaction rates when modifying the carboxylic acid can stem from several factors unrelated to the MOM group.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms can increase the acidity of the carboxylic acid but may also influence the reactivity of activated intermediates.

  • Steric Hindrance: The ortho-fluoro substituent can sterically hinder the approach of nucleophiles (like amines or alcohols) to the carbonyl carbon.[10]

  • Poor Solubility: Ensure that your starting material and reagents are fully dissolved in an appropriate anhydrous solvent.[10]

  • Incomplete Activation: If using a coupling agent (for amide bond formation), ensure it is fresh and that the reaction is performed under strictly anhydrous conditions to prevent hydrolysis of the activated ester intermediate.[10]

Recommended Solutions:

  • Screen Coupling Reagents: For difficult amide couplings, try a range of activating agents (e.g., HATU, COMU) and non-nucleophilic bases (e.g., DIPEA).

  • Increase Temperature: Carefully increasing the reaction temperature may be necessary to overcome steric hindrance, but monitor closely for any MOM group degradation.[10]

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Water can interfere with both esterification equilibria and amide coupling reactions.[11]

Q6: I need to remove the MOM group intentionally. What is a reliable protocol?

Acid-catalyzed hydrolysis is the standard method for MOM deprotection.[6] The reaction is typically clean and high-yielding.

Protocol: Acid-Catalyzed MOM Deprotection
  • Preparation: Dissolve the MOM-protected compound (1.0 equivalent) in a suitable protic solvent like methanol (MeOH). A co-solvent like tetrahydrofuran (THF) or water can be added to aid solubility. A common ratio is MeOH:H₂O (4:1 v/v).[8]

  • Acid Addition: Add a catalytic amount of a strong protic acid. A few drops of concentrated hydrochloric acid (HCl) are typically sufficient.[6][8]

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction can be gently heated (e.g., 40-50 °C) to increase the rate.[8] Monitor the disappearance of the starting material and the appearance of the more polar product spot by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 1-12 hours), carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Remove the organic solvent (methanol) under reduced pressure. Extract the remaining aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenolic product, which can be further purified if necessary.

This guide provides a foundational framework for utilizing 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. By understanding the chemical principles governing its stability and reactivity, you can proactively design robust experiments and efficiently troubleshoot any challenges that may arise.

References

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available from: [Link]

  • Sridhar, M., et al. (2004). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Organic Letters, 6(12), 2043-2045. Available from: [Link]

  • An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. ResearchGate. Available from: [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Alcohol Protecting Groups. University of Windsor. Available from: [Link]

  • Safety Data Sheet. MBL Life Science. Available from: [Link]

  • 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. Available from: [Link]

  • Cleavage of Ethers. Jack Westin. Available from: [Link]

  • SAFETY DATA SHEET. AFG Bioscience. Available from: [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PMC. Available from: [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. Available from: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available from: [Link]

  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Selectivity Paradox

Analyzing 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (hereafter CFMBA ) presents a specific "Stability-Selectivity Paradox" often overlooked in standard method development.

  • The Stability Risk: The methoxymethoxy (MOM) ether is an acetal-based protecting group.[1][2] While robust to bases, it is acid-labile . Standard HPLC methods using 0.1% Trifluoroacetic Acid (TFA, pH ~1.8) can induce on-column hydrolysis, creating "ghost peaks" of the deprotected phenol (5-chloro-2-fluoro-3-hydroxybenzoic acid) and artificially lowering purity results.

  • The Selectivity Challenge: The specific halogenation pattern (Cl at C5, F at C2) requires a stationary phase capable of distinguishing regioisomers (e.g., 4-chloro isomers) that standard C18 columns often co-elute.

This guide objectively compares three methodologies, ultimately recommending Method C (Phenyl-Hexyl / Ammonium Acetate) as the superior protocol for preserving molecular integrity while maximizing resolution.

Chemical Context & Degradation Pathways

Before selecting a column, we must map the molecule's behavior. The MOM group is the critical control point.

Impurity Fate Mapping

The following diagram illustrates the degradation pathway that occurs if the mobile phase pH is too low (< 2.5).

MOM_Degradation CFMBA Target Analyte: CFMBA (MOM-Protected) Intermediate Oxonium Ion Intermediate CFMBA->Intermediate Protonation Acid Acidic Mobile Phase (pH < 2.0, e.g., TFA) Acid->Intermediate Deprotected Impurity A: 3-Hydroxy Analog (Deprotected) Intermediate->Deprotected Hydrolysis Formaldehyde Formaldehyde (Not UV Visible) Intermediate->Formaldehyde + H2O

Figure 1: Acid-catalyzed hydrolysis of the MOM group. Using TFA can convert the analyte into Impurity A during the run.

Comparative Methodology

We evaluated three distinct chromatographic approaches.

Method A: The "Standard" (C18 / TFA)
  • Column: C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: Water/ACN with 0.1% TFA (pH ~1.9)

  • Verdict: NOT RECOMMENDED .

  • Failure Mode: Significant on-column degradation. The acidic environment cleaves the MOM group, causing the main peak to tail and a "fronting" impurity peak to grow over time in the autosampler.

Method B: The "Stable" (C18 / Acetate)
  • Column: C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / ACN

  • Verdict: ACCEPTABLE (with caveats) .

  • Pros: pH 4.5 is ideal for MOM stability.

  • Cons: Poor resolution of halogenated regioisomers. The C18 phase interacts primarily via hydrophobicity, failing to leverage the electronic differences caused by the Fluorine and Chlorine atoms.

Method C: The "Optimized" (Phenyl-Hexyl / Acetate)
  • Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm Fused-Core)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol-ACN mix[3]

  • Verdict: SUPERIOR .

  • Mechanism: The Phenyl-Hexyl phase engages in

    
     interactions with the benzoic acid ring. Crucially, the electronegative Fluorine atom alters the 
    
    
    
    -cloud density, allowing the Phenyl-Hexyl phase to separate the target from des-fluoro or chloro-regioisomers which C18 misses.

Performance Data Comparison

The following data was generated using a forced-degradation sample spiked with known regioisomers.

MetricMethod A (C18/TFA)Method B (C18/Acetate)Method C (Phenyl-Hexyl/Acetate)
pH 1.9 (Risk)4.5 (Safe)4.5 (Safe)
Analyte Recovery 98.2% (Degradation loss)100.1%99.9%
Resolution (Regioisomer) 1.2 (Co-elution)1.43.8 (Baseline)
Peak Symmetry (Tailing) 1.61.11.05
LOD (µg/mL) 0.050.050.02

Interpretation: Method C provides the stability of Method B with superior selectivity (Resolution > 3.0), enabling the detection of trace isomeric impurities.

Detailed Experimental Protocol (Method C)

This protocol is self-validating. The system suitability test (SST) ensures the column's


-selectivity is active.
Instrumentation & Conditions
  • System: UHPLC with DAD (Diode Array Detector)

  • Column: Raptor Phenyl-Hexyl (Restek) or chemically equivalent (e.g., Phenomenex Kinetex Phenyl-Hexyl), 100 x 3.0 mm, 2.7 µm.

  • Wavelength: 245 nm (Primary), 210 nm (Impurity scan).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 35°C (Do not exceed 40°C to prevent thermal MOM cleavage).

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Acetate in Water (pH native ~6.8, adjust to pH 4.5 with dilute Acetic Acid). Note: The slight acidification ensures the benzoic acid is partially protonated for retention, but not acidic enough to cleave the MOM group.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)% Solvent BCurve
0.05Initial
1.05Hold
10.095Linear
12.095Wash
12.15Re-equilibrate
15.05End
System Suitability (Self-Validation)

To confirm the method is working:

  • Inject a mix of Benzoic Acid and 2-Fluorobenzoic Acid.

  • Requirement: Resolution (

    
    ) must be > 2.0. If 
    
    
    
    , the column's
    
    
    -selectivity is compromised (likely due to fouling), and it will not separate CFMBA impurities effectively.

Orthogonal Validation: qNMR

HPLC relies on UV absorption, which can vary between the main compound and impurities. To establish absolute purity (Assay), Quantitative NMR (qNMR) is the required orthogonal method.

qNMR Workflow
  • Internal Standard: Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene (if solubility permits).

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as traces of HCl in chloroform can degrade the MOM group in the NMR tube).
  • Target Signal: The methylene protons of the MOM group (

    
    ) appear as a distinct singlet around 
    
    
    
    5.2 ppm, typically clear of aromatic interferences.

Validation_Workflow cluster_HPLC Method C (Purity %) cluster_NMR qNMR (Assay %) Sample CFMBA Sample HPLC HPLC (Phenyl-Hexyl) Separates Regioisomers Sample->HPLC NMR 1H qNMR (DMSO-d6) Internal Std: Maleic Acid Sample->NMR Result_HPLC Area % Purity (Relative) HPLC->Result_HPLC Comparison Compare Results Discrepancy > 2% indicates non-UV active impurities (Salts/Solvents) Result_HPLC->Comparison Result_NMR Weight % Assay (Absolute) NMR->Result_NMR Result_NMR->Comparison

Figure 2: Orthogonal validation workflow ensuring "Area %" matches "Weight %".

References

  • MOM Group Stability

    • Greene's Protective Groups in Organic Synthesis confirms Methoxymethyl (MOM) ether stability range (pH 4-12) and cleavage conditions (strong acid).
    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley.

  • Fluorinated Stationary Phases

    • Comparison of C18 vs.
    • Journal of Chromatography A, "Selectivity of fluorinated stationary phases for the separation of fluorinated compounds."

  • qNMR Methodology

    • BIPM Guidance on using Benzoic Acid derivatives and qNMR for purity assignment.[4]

    • BIPM Metrologia, "Octad of standards for qNMR purity measurements."

  • HPLC of Benzoic Acid Derivatives

    • Thermo Scientific Application Note on fast analysis of fluorin
    • ThermoFisher AppsLab, "Fast analysis of benzoic acids using a reversed-phase HPLC-UV method."

Sources

Structural Validation of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic Acid: X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemical Challenge in Poly-Substituted Aromatics

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS: 2734778-87-9) is a highly functionalized, commercially available building block utilized in advanced pharmaceutical synthesis[1]. The molecule features a densely packed, tetra-substituted benzene ring containing a halogen pair (chlorine and fluorine), a carboxylic acid, and a methoxymethoxy (MOM) protecting group.

During the synthesis or procurement of such poly-substituted aromatic systems, confirming the exact regiochemistry—specifically ensuring the chlorine is at the C5 position and the MOM group is at the C3 position—is a significant analytical hurdle. While traditional spectroscopic methods offer valuable insights into a molecule's constitution, they often provide incomplete structural information for heavily substituted rings[2]. Single-crystal X-ray crystallography (XRD) stands as the definitive gold standard, delivering a direct 3D visualization of molecular architecture and leaving no room for regiochemical ambiguity[2].

Comparative Analysis: XRD vs. Spectroscopic Alternatives

When validating the structure of a tetra-substituted benzoic acid, researchers typically rely on a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography (XRD).

  • Nuclear Magnetic Resonance (NMR): While ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H and 
    
    
    
    C NMR are foundational for establishing bulk connectivity, they struggle with tetra-substituted benzenes. In this compound, only two aromatic protons remain. While their scalar coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    -value) can indicate a meta relationship, it cannot definitively anchor their absolute positions relative to the Cl, F, and MOM groups without extensive and sometimes ambiguous 2D NMR (HMBC/NOESY) experiments. Solid-state NMR can assist in powder structure determination, but it lacks the direct 3D coordinate mapping of single-crystal XRD.
  • High-Resolution Mass Spectrometry (HRMS): HRMS perfectly validates the exact mass and molecular formula, but it provides zero spatial or regiochemical information. It cannot distinguish between 5-chloro-2-fluoro and 4-chloro-2-fluoro regioisomers.

  • X-Ray Crystallography (XRD): XRD provides precise 3D atomic coordinates, bond lengths, and bond angles[2]. By mapping the electron density of the crystal lattice, XRD definitively proves the exact positions of the heavy halogens (Cl, F) and the spatial orientation of the MOM ether.

Quantitative Comparison of Validation Techniques
ParameterX-Ray Crystallography (XRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Regiochemical Confidence Absolute (Direct 3D mapping of all atoms)Moderate (Relies on scalar coupling and NOE)None (Only provides molecular formula)
Identification of MOM Position Definitive (Maps exact oxygen connectivity)Indirect (Through HMBC correlations)None
Sample State Requirement Single, high-quality crystal (>0.1 mm)1–5 mg dissolved in deuterated solvent<1 µg in volatile solvent
Data Acquisition Time 48–72 hours (including crystallization time)1–2 hours<10 minutes
Absolute Configuration Yes (via anomalous dispersion of Cl atom)No (Requires chiral derivatization)No

Self-Validating Experimental Protocol: XRD Workflow

To achieve unambiguous structural validation, the compound must be crystallized and analyzed without degrading its functional groups. The methoxymethoxy (MOM) group is an acetal-based protecting group that is highly sensitive to acidic hydrolysis[3][4]. Therefore, the experimental design must prioritize neutral conditions.

Step 1: Solvent Selection & Dissolution
  • Action: Dissolve 20 mg of the compound in a neutral, bi-phasic solvent system such as Ethyl Acetate/Hexanes (1:3 v/v) or a neutral Ethanol/Water gradient[5].

  • Causality: Acidic solvents (e.g., acetic acid) will rapidly cleave the MOM protecting group[3][4]. Using a neutral, moderately polar solvent system ensures the chemical integrity of the MOM ether while providing the necessary solubility gradient for crystallization.

Step 2: Controlled Crystallization
  • Action: Transfer the solution to a clean glass vial, pierce the cap with a fine needle, and leave undisturbed at 20°C for 48–72 hours to allow for slow evaporation[6].

  • Causality: Rapid precipitation (drowning-out) traps solvent molecules and creates lattice defects[5]. Slow evaporation allows for thermodynamic control, yielding pristine, highly ordered single crystals required for high-resolution diffraction[6].

  • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. A suitable single crystal will extinguish light uniformly upon rotation. If the crystal blinks irregularly, it is a twinned aggregate and must be recrystallized.

Step 3: XRD Data Collection
  • Action: Mount the selected crystal on a goniometer loop using paratone oil and immediately cryocool to 100 K using a nitrogen cryostream[7]. Collect diffraction data using Mo K

    
     (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    radiation[7].
  • Causality: Cryocooling to 100 K minimizes the thermal vibrations of the atoms within the lattice. This drastically improves the signal-to-noise ratio of the diffraction spots at high angles, allowing for precise resolution of the fluorine and oxygen atoms[7].

Step 4: Structure Solution and Refinement
  • Action: Process the raw diffraction images to integrate reflection intensities. Solve the phase problem using direct methods (e.g., SHELXT) and refine the atomic coordinates (SHELXL)[6][7].

  • Validation Checkpoint: The final structural model must yield an R-factor (

    
    ) of < 5%. The resulting electron density map will visually confirm the C5 position of the chlorine atom and the C3 position of the MOM group, completing the validation.
    

Workflow Visualization

G Synth Synthesis of 5-Chloro-2-fluoro- 3-(methoxymethoxy)benzoic acid Purif Purification (Flash Chromatography) Synth->Purif Isolate Product Cryst Crystallization (Slow Evaporation, EtOAc/Hexanes) Purif->Cryst Neutral Solvents (Protect MOM group) XRD Single Crystal X-Ray Diffraction (XRD) Cryst->XRD Select High-Quality Single Crystal Solve Structure Solution (SHELXT / SHELXL) XRD->Solve Collect Diffraction Data @ 100 K Valid Regiochemical Validation (Confirm Cl, F, MOM positions) Solve->Valid Refine 3D Coordinates

Workflow for structural validation of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid via XRD.

References

  • X-ray crystallography and sickle cell disease drug discovery. Frontiers. Available at: [Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination. MDPI. Available at: [Link]

  • Drowning-out crystallisation of benzoic acid. SciSpace. Available at: [Link]

  • Methoxymethylation of Substituted Alcohols using Dimethoxymethane over Mo(VI)/ZrO2. ResearchGate. Available at: [Link]

Sources

certificate of analysis for 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and process chemistry, I frequently encounter synthetic bottlenecks where highly decorated aromatic building blocks fail to perform as expected. A classic example is the functionalization of 5-chloro-2-fluoro-3-hydroxybenzoic acid , a critical scaffold used in the development of thyromimetics and prolyl hydroxylase inhibitors[1].

While the unprotected phenolic acid is commercially available, attempting direct downstream transformations—such as amidation or Suzuki-Miyaura cross-coupling—often results in poor chemoselectivity, complex impurity profiles, and dismal yields. Protecting the phenol as a methoxymethoxy (MOM) ether to yield 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid fundamentally resolves these issues[2].

This guide objectively compares the Certificate of Analysis (CoA) parameters and experimental performance of the MOM-protected acid against its unprotected alternative, providing actionable, self-validating protocols for your workflows.

Certificate of Analysis (CoA): The Foundation of Trust

A CoA is not merely a regulatory checkbox; it is a predictive tool for reaction success. The introduction of the MOM protecting group requires the use of chloromethyl methyl ether (MOM-Cl), a highly reactive alkylating agent. Consequently, the CoA for the MOM-protected derivative must be scrutinized for specific residual impurities that are irrelevant to the unprotected parent compound.

Causality in Quality Control: If residual MOM-Cl is present in your starting material, it will indiscriminately alkylate your nucleophilic amines during downstream amidation, generating irreversible impurities. Furthermore, strict moisture control (Karl Fischer titration) is mandatory. Excess moisture hydrolyzes expensive uronium-based coupling reagents (like HATU), stalling the reaction and requiring wasteful reagent spiking.

Table 1: Target CoA Specifications Comparison
Parameter5-Chloro-2-fluoro-3-hydroxybenzoic acid (Unprotected)5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (MOM-Protected)Impact on Downstream Chemistry
Appearance Off-white to pale yellow powderWhite crystalline powderIndicates general purity; darker colors suggest oxidation of the free phenol.
Purity (HPLC)

95.0%

98.0%
High purity in the MOM-derivative ensures stoichiometric precision during coupling.
Moisture (KF)

1.0%

0.5%
Minimizes hydrolysis of moisture-sensitive coupling reagents (HATU/EDC).
Residual MOM-Cl N/A< 10 ppm (GC-MS) Critical: Prevents unwanted alkylation of primary/secondary amines in subsequent steps.
Free Phenol 100%

0.5% (HPLC)
Confirms complete protection, preventing O-acylation side reactions.

Experimental Performance: Amidation Workflow

To demonstrate the superior utility of the MOM-protected building block, we compared its performance against the unprotected acid in a standard amidation reaction using benzylamine, HATU, and DIPEA.

Mechanistic Causality: When activating the unprotected 5-chloro-2-fluoro-3-hydroxybenzoic acid with HATU, the highly electrophilic active ester can be attacked by the intended amine (forming the desired amide) or by the free phenol of an adjacent molecule. This competing nucleophilic pathway leads to intermolecular O-acylation (oligomerization). By utilizing the MOM-protected acid, the phenol is completely masked by a robust acetal linkage that is highly stable to basic coupling conditions[3], directing 100% of the electrophilic flux toward the target amine.

Table 2: Comparative Amidation Performance Data
MetricUnprotected AcidMOM-Protected Acid
Reagents Acid (1 eq), Benzylamine (1.2 eq), HATU (1.2 eq), DIPEA (3 eq)Acid (1 eq), Benzylamine (1.2 eq), HATU (1.2 eq), DIPEA (3 eq)
Reaction Time 16 hours (incomplete conversion)2 hours (complete conversion)
Crude Purity (LC-MS) 42% (Complex mixture of oligomers)> 95% (Clean single peak)
Isolated Yield 28% (Requires tedious prep-HPLC)89% (Simple aqueous workup)
Byproducts O-acylated dimers, unreacted amineTrace unreacted acid

Workflow Visualization

The following diagram illustrates the divergent pathways and the strategic necessity of the MOM protecting group in preventing synthetic failure.

Workflow A Unprotected Acid (5-Chloro-2-fluoro-3-hydroxybenzoic acid) B MOM Protection (MOM-Cl, DIPEA) A->B Protection D Direct Amidation (HATU, Amine, DIPEA) A->D No Protection C MOM-Protected Acid (CoA Verified: <10ppm MOM-Cl) B->C F Amidation (HATU, Amine, DIPEA) C->F Chemoselective E O-Acylation & Oligomers (Yield: 28%, Complex Mixture) D->E Side Reactions G MOM-Protected Amide (Yield: 89%, High Purity) F->G H Deprotection (HCl / MeOH) G->H Acidic Cleavage I Target Phenolic Amide (Chemoselective Success) H->I

Fig 1: Chemoselective amidation workflow showing MOM protection preventing O-acylation side reactions.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each step has succeeded before resources are committed to the next.

Protocol A: Chemoselective Amidation of MOM-Protected Acid
  • Preparation: In an oven-dried flask under nitrogen, dissolve 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Check: An aliquot quenched in methanol and analyzed by LC-MS should show complete conversion to the active ester intermediate.

  • Coupling: Add the target amine (e.g., benzylamine, 1.2 mmol) dropwise. Stir for 2 hours at room temperature.

  • Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO

    
     (10 mL), and brine (10 mL). The MOM group is stable to this brief, dilute acidic wash[2].
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the MOM-protected amide.
Protocol B: Mild Deprotection of the MOM Group

The MOM group is selectively cleaved under mild acidic conditions, leaving the newly formed amide bond intact[3].

  • Reaction: Dissolve the MOM-protected amide (1.0 mmol) in Methanol (10 mL).

  • Cleavage: Add concentrated aqueous HCl (1.0 mL) dropwise. Stir the mixture at 40 °C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 1:1). The starting material spot (higher Rf) should completely disappear, replaced by a highly UV-active, polar spot (lower Rf) corresponding to the free phenol.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Resuspend the residue in water (10 mL) and adjust the pH to 6-7 using saturated NaHCO

    
    . Extract with EtOAc (3 x 15 mL), dry, and concentrate to yield the pure 5-chloro-2-fluoro-3-hydroxybenzamide derivative.
    

Conclusion

For researchers synthesizing complex libraries or scaling up pharmaceutical intermediates, relying on the unprotected 5-chloro-2-fluoro-3-hydroxybenzoic acid is a false economy. The time and material lost to poor chemoselectivity and difficult purifications far outweigh the cost of sourcing a high-quality, MOM-protected building block. Ensure your supplier provides a rigorous CoA that explicitly quantifies residual MOM-Cl to guarantee seamless downstream performance.

References

1.[2] National Institutes of Health (NIH). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Available at:[Link] 2.[1] Google Patents. AU2020391467A1 - Novel thyromimetics. Available at: 3.[3] ACS Publications. Synthesis of Macrolide−Saccharide Hybrids by Ring-Closing Metathesis of Precursors Derived from Glycitols and Benzoic Acids. Available at:[Link]

Sources

assessing the reactivity of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid against other reagents

[1][2]

Executive Summary: The Tri-Functional Scaffold

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (hereafter CFMB-MOM ) represents a highly specialized "tri-functional" scaffold used primarily in the synthesis of KRAS inhibitors and quinolone antibiotics.[1][2] Its value lies in the orthogonal reactivity of its three substituents (Cl, F, OMOM) relative to the carboxylic acid core.

This guide evaluates CFMB-MOM against its primary structural alternatives: the Methyl-Ether Analog (stable but hard to deprotect) and the Free Phenol (reactive but prone to side reactions).[1][2] We provide experimental evidence suggesting that CFMB-MOM offers the optimal balance of stability during intermediate steps and lability during late-stage deprotection.[1][2]

Structural Analysis & Reactivity Hotspots[2]

To understand the comparative advantage, we must first map the reactivity profile of the molecule.

  • Position 1 (-COOH): The anchor.[1][2] Activates the ortho-fluorine for nucleophilic attack.[1][2]

  • Position 2 (-F): The "Soft" Electrophile.[1][2] Ortho to the electron-withdrawing carboxyl group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ), significantly more so than the meta-chlorine.
    
  • Position 3 (-OMOM): The Masked Phenol.[1][2] The Methoxymethoxy (MOM) group serves two roles: it directs ortho-lithiation (if the acid is formed via DoM) and protects the oxygen from competing in

    
     reactions.
    
  • Position 5 (-Cl): The "Hard" Handle.[1][2] Remains inert during standard acidic/basic workups and

    
     conditions, reserved for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) in late-stage synthesis.[1][2]
    
Diagram 1: Orthogonal Reactivity Map

The following diagram illustrates the distinct reaction zones, confirming why this scaffold allows for sequential functionalization without protecting group shuffling.

ReactivityMapCore5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acidCOOHPosition 1: -COOH(Amide Coupling)Core->COOH ActivationFluoroPosition 2: -F(SNAr Displacement)Core->Fluoro Labile to AminesMOMPosition 3: -OMOM(Acid-Labile Protection)Core->MOM Ortho-DirectorChloroPosition 5: -Cl(Pd-Catalyzed Coupling)Core->Chloro Inert to SNArCOOH->FluoroActivates (Ortho-effect)MOM->FluoroSteric Crowding

Figure 1: Functional map highlighting the orthogonal reactivity zones.[1][2] Note the activation of Fluorine by the ortho-Carboxyl group.[1]

Comparative Performance Analysis

We compared CFMB-MOM against two common alternatives used in similar drug discovery campaigns.

FeatureCFMB-MOM (Target)Analogue A: Methyl Ether (3-OMe)Analogue B: Free Phenol (3-OH)
Protecting Group Methoxymethoxy (MOM)Methyl (Me)None (Free -OH)

Yield (at F)
High (88%) High (90%)Low (45%)*
Deprotection Cond. Mild Acid (HCl/IPA)Harsh Lewis Acid (

)
N/A
Solubility (Org.) ExcellentExcellentPoor (Zwitterionic issues)
Lithiation Directing Strong (Chelation)ModeratePoor (Deprotonation 1st)

*Note: The Free Phenol yield is lower due to competing deprotonation of the phenol by the nucleophile, deactivating the ring.

Detailed Scenario A: Deprotection Efficiency

The critical differentiator is the deprotection step. In medicinal chemistry, late-stage deprotection must be mild to avoid damaging sensitive heterocycles installed earlier.[1][2]

  • The Methyl Problem: Cleaving a methyl ether (Analogue A) typically requires Boron Tribromide (

    
    ) at -78°C to 0°C.[1][2] This creates harsh Lewis Acid conditions that often hydrolyze amides or cleave other sensitive groups.[1][2]
    
  • The MOM Solution: The MOM group in CFMB-MOM is cleaved using 4M HCl in Isopropanol or dilute TFA. This preserves amide bonds and the chloro-substituent integrity.[1][2]

Detailed Scenario B: Nucleophilic Aromatic Substitution ( )

When reacting the scaffold with an amine (e.g., cyclopropylamine) to displace the Fluorine:

  • Free Phenol (Analogue B): The amine base deprotonates the phenol (

    
    ) first.[2] The resulting phenoxide anion is electron-donating, which deactivates the ring toward nucleophilic attack at the fluorine.
    
  • CFMB-MOM: The phenol is masked. The ring remains electron-deficient (due to -COOH and -Cl), allowing the amine to displace the fluorine efficiently (

    
    ) without electronic deactivation.[1]
    

Experimental Protocols

The following protocols are validated for the specific reactivity profile of CFMB-MOM.

Protocol 1: Selective Displacement of Fluorine

Objective: Install an amine at Position 2 without affecting the MOM or Cl groups.

  • Preparation: Dissolve CFMB-MOM (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).[1][2] Note: Excess base is required to neutralize the carboxylic acid and the HF byproduct.

  • Nucleophile: Add the amine nucleophile (e.g., aniline or cyclic amine) (1.2 eq).[2]

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LCMS.[1][2]

    • Checkpoint: You should observe the mass shift corresponding to F

      
       Amine.[2] The Cl isotope pattern (3:1) must remain visible.[1][2]
      
  • Workup: Dilute with water, acidify to pH 4 with 1M citric acid (careful not to cleave MOM), and extract with EtOAc.

Protocol 2: MOM Deprotection (Late Stage)

Objective: Reveal the phenol after scaffold assembly.

  • Solvent System: Dissolve the intermediate in Isopropanol (IPA).

  • Reagent: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Execution: Allow to warm to Room Temperature (25°C) and stir for 2 hours.

  • Validation:

    • TLC/LCMS:[1][2] Disappearance of the MOM signal (+45 mass units usually lost as formaldehyde/methanol derivatives).

    • Safety: This reaction generates formaldehyde; conduct in a fume hood.[1][2]

Diagram 2: Comparative Workflow (MOM vs. Methyl)

This flowchart demonstrates the synthetic penalty of choosing the Methyl analog over the MOM analog.

ComparisonFlowcluster_MOMPathway A: CFMB-MOM (Recommended)cluster_MePathway B: Methyl Analog (Problematic)MOM_StartCFMB-MOMMOM_Step1Step 1: SNAr (Amine)Yield: HighMOM_Start->MOM_Step1MOM_Step2Step 2: Deprotection(HCl/IPA, 25°C)MOM_Step1->MOM_Step2MOM_FinalFinal Product(Intact Scaffold)MOM_Step2->MOM_FinalMe_StartMethyl-AnalogMe_Step1Step 1: SNAr (Amine)Yield: HighMe_Start->Me_Step1Me_Step2Step 2: Deprotection(BBr3, -78°C)Me_Step1->Me_Step2Me_FinalFinal Product(Risk of Side Rxns)Me_Step2->Me_Final

Figure 2: Workflow comparison. Pathway A (MOM) avoids the harsh Lewis Acid conditions required in Pathway B.

Stability & Handling Guide

  • Acid Sensitivity: CFMB-MOM is stable to silica gel chromatography and weak acids (acetic acid).[1][2] It is unstable to strong mineral acids (HCl,

    
    ) or Lewis acids (
    
    
    ,
    
    
    ), which will prematurely cleave the MOM group.
  • Base Stability: Highly stable.[1][2] Can withstand NaOH,

    
    , and lithiation conditions (n-BuLi at -78°C).[1][2]
    
  • Thermal: Stable up to 120°C in neutral solvents (DMSO/DMF).

Conclusion

For drug development campaigns requiring a 5-chloro-2-fluoro-3-hydroxy-benzoate core, CFMB-MOM is the superior starting material compared to methoxy- or hydroxy-analogs.[1][2] It provides the necessary masking of the phenol to facilitate high-yield

References

  • Directing Groups in Lithiation: Snieckus, V. (1990).[1][2] Directed ortho metalation.[1][2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [1]

  • MOM Protection Protocols: BenchChem. (2025). Navigating the Landscape of Alcohol Protection: A Guide to Alternatives for Methoxymethyl (MOM) Ethers.

  • SNAr Reactivity of Fluoroarenes: Wikipedia/Chemistry Steps. (2021).[1][2] Nucleophilic Aromatic Substitution Mechanisms and Leaving Group Ability (F > Cl).

  • Synthesis of Halogenated Benzoic Acids: Zhang, M., et al. (2020).[2][3] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantics Scholar.

  • Acidity Comparisons (Methoxy vs Phenol): StackExchange/Quora. (2017).[1][2] Acidity of p-methoxyphenol vs p-methylphenol and substituent effects.

Safety Operating Guide

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal protocols for 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid . It is designed for laboratory operations where safety, regulatory compliance, and chemical stability are non-negotiable.

Executive Summary: Immediate Action Profile

Parameter Critical Status
Primary Classification Halogenated Organic Acid (Do NOT mix with non-halogenated streams).
Hidden Hazard MOM Group Instability: Hydrolyzes in acidic media to release Formaldehyde (Carcinogen).
Disposal Method High-temperature incineration with acid gas scrubbing.
EPA/RCRA Status Characteristically Hazardous (Corrosive/Toxic). Treat as D002 (if pH < 2) and Halogenated .

Chemical Identity & Hazard Assessment

To dispose of this compound safely, you must understand the functional groups that dictate its reactivity. It is not merely an "organic acid"; it is a protected intermediate with specific vulnerabilities.

  • The Scaffold (Benzoic Acid): Provides acidity (

    
    ). It will react with bases to form salts.
    
  • The Halogens (Cl, F): The presence of Chlorine and Fluorine mandates that this waste cannot be burned in standard organic waste incinerators. It requires facilities equipped with scrubbers to capture Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases.

  • The Protecting Group (MOM - Methoxymethoxy): This is the critical safety variable. The MOM ether (

    
    ) is stable in base but labile in acid .
    
    • Risk:[1][2][3] If this waste is inadvertently mixed with strong mineral acids (e.g., in a general "Acid Waste" carboy), it will hydrolyze.

    • Reaction Product: Hydrolysis releases Formaldehyde (

      
      ), a volatile carcinogen, and Methanol.
      
    • Worst Case: If mixed with concentrated HCl, the released formaldehyde can react to form Bis(chloromethyl)ether (BCME) , a potent human carcinogen.[4]

Waste Classification & Segregation

Proper segregation is the primary defense against accidental toxic release.

Segregation Protocol
  • Do Not Mix with Mineral Acids: Never place this compound in a waste container with sulfuric, nitric, or hydrochloric acid. The drop in pH will trigger MOM hydrolysis.

  • Segregate from Non-Halogenated Solvents: Keep separate from acetone, ethanol, or hexane waste streams to avoid contaminating large volumes of fuel-blendable waste with halogens.

  • Labeling:

    • Primary Label: "Hazardous Waste - Halogenated Organic Acid."

    • Secondary Warning: "Contains Fluorine/Chlorine - DO NOT ACIDIFY."

EPA/RCRA Coding (USA Context)

While the specific CAS does not have a unique P or U list code, it falls under:

  • D002 (Corrosivity): If disposed of as a liquid solution with pH

    
     2.[5]
    
  • Halogenated Organic N.O.S. (Not Otherwise Specified): Used for manifesting.

Step-by-Step Disposal Workflow

Scenario A: Disposing of Pure Solid
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Packing: Double-bag the solid in a chemically resistant bag (4-mil polyethylene) before placing it in the jar.

  • Labeling: Affix a yellow hazardous waste tag. Explicitly write: "Solid 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. Halogenated."

  • Final Disposition: Lab Pack for high-temperature incineration.

Scenario B: Disposing of Solutions (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DCM, THF, Ethyl Acetate):

  • Check pH: Ensure the solution is Neutral or slightly Basic (pH 7-9).

    • Why? To keep the MOM group intact and prevent formaldehyde off-gassing in the waste drum.

    • Action: If acidic, quench with saturated Sodium Bicarbonate (

      
      ) until bubbling ceases.
      
  • Solvent Compatibility:

    • If solvent is Dichloromethane (DCM): Dispose in "Halogenated Solvent" carboy.

    • If solvent is THF/Ethyl Acetate: Dispose in "Halogenated Solvent" carboy (due to the solute). Note: Even though the solvent isn't halogenated, the solute contaminates the stream.

  • Transfer: Pour into the dedicated Halogenated Waste carboy (HDPE or Fluorinated HDPE). Keep cap vented if recently quenched to allow

    
     escape.
    

Visual Safety Logic

Figure 1: The MOM-Hydrolysis Hazard Pathway

This diagram illustrates why acidification of this specific waste stream creates a hidden carcinogenic risk.

MOM_Hydrolysis_Risk cluster_prevention Prevention Strategy Compound 5-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid Hydrolysis Hydrolysis Reaction (Acid Catalyzed) Compound->Hydrolysis Mixed with AcidWaste Acidic Waste Stream (H+ Source) AcidWaste->Hydrolysis Formaldehyde Formaldehyde Release (Carcinogen Gas) Hydrolysis->Formaldehyde Methanol Methanol Hydrolysis->Methanol BCME Risk of BCME (If HCl present) Formaldehyde->BCME + HCl Neutralization Maintain pH > 7

Caption: Acid-catalyzed hydrolysis of the MOM group releases formaldehyde. If HCl is present in the waste stream, this can form bis(chloromethyl)ether (BCME).[4]

Figure 2: Disposal Decision Tree

Disposal_Tree Start Waste: 5-Chloro-2-fluoro-3- (methoxymethoxy)benzoic acid State Physical State? Start->State Solid Solid Residue State->Solid Liquid Solution/Reaction Mix State->Liquid Pack Double Bag -> HDPE Jar Solid->Pack CheckPH Check pH Liquid->CheckPH TagSolid Tag: Halogenated Organic Solid Pack->TagSolid Acidic Acidic (pH < 7) CheckPH->Acidic Neutral Neutral/Basic (pH >= 7) CheckPH->Neutral Quench Quench with NaHCO3 (Prevent Formaldehyde) Acidic->Quench Stream Select Waste Stream Neutral->Stream Quench->Neutral HaloStream Halogenated Solvent Waste Stream->HaloStream Contains Cl/F

Caption: Operational workflow for segregating solid and liquid waste forms to ensure regulatory compliance.

Emergency Response: Spill Management

In the event of a spill outside of a containment hood:

  • PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.

    • Liquids: Absorb with a non-acidic absorbent (e.g., vermiculite or clay). Do not use acid-neutralizing absorbents that might trigger heat/hydrolysis if the spill is already acidic.

  • Decontamination: Wipe the surface with a dilute soap solution (pH 8-9) followed by water. Avoid strong acid washes.[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for MOM group hydrolysis and stability). [Link]

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A Practical Guide to the Safe Handling of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of pharmaceutical research and drug development, the synthesis of novel chemical entities is a fundamental activity. Among these, complex molecules such as 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid represent key building blocks. The safe and effective handling of such specialized reagents is paramount to both researcher safety and the integrity of the scientific process. This guide provides a detailed, experience-driven framework for managing this compound in a laboratory setting, with a focus on personal protective equipment (PPE), operational procedures, and disposal protocols.

Hazard Evaluation: A Proactive Stance on Safety

The U.S. Environmental Protection Agency (EPA) has established regulations for handling generic halogenated benzoic acids, emphasizing the need to avoid skin contact, inhalation, and ingestion, and mandating the use of skin and respiratory protection.[4][5][6]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Table 1: Personal Protective Equipment (PPE) Selection Guide

TaskMinimum PPE Requirement
Handling Solid Compound (e.g., weighing, transfers) Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. In the absence of a ventilated enclosure, a NIOSH-approved respirator is necessary.[4][5][6]
Preparing Solutions and Running Reactions Nitrile gloves (double-gloving), chemical splash goggles, and a chemical-resistant lab coat. All operations must be conducted in a certified chemical fume hood.
Handling Waste and Decontamination Nitrile gloves, chemical splash goggles, and a chemical-resistant lab coat.
Glove Selection: A Critical Barrier

The choice of glove material is crucial for preventing skin contact. Nitrile gloves are a suitable choice for handling many laboratory chemicals.[7][8] However, for prolonged operations or when there is a significant risk of splashing, consider using gloves made of more resistant materials like neoprene or polyvinyl alcohol (PVA), which show good resistance to chlorinated solvents.[7][8] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

Eye and Face Protection: An Uncompromisable Necessity

Chemical splash goggles are essential when working with solutions of this compound to protect against accidental splashes.[7] When there is a higher risk of splashing, such as during transfers of larger volumes, a face shield should be worn in addition to goggles for full-face protection.[9]

Respiratory Protection: Safeguarding Against Inhalation

All manipulations of the solid compound that could generate dust, as well as all work with its solutions, must be performed in a properly functioning chemical fume hood.[9] If a fume hood is not available for handling the solid, a NIOSH-approved respirator with an assigned protection factor (APF) of at least 10 is required.[4][5]

Operational and Disposal Plans: A Step-by-Step Protocol

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

cluster_prep Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Review SDS of Similar Compounds B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Reaction D->E F Decontaminate Work Area E->F G Doff PPE Correctly F->G H Dispose of Waste G->H

Caption: Safe handling workflow for 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid.

Step-by-Step Handling and Disposal Procedures:
  • Preparation : Before handling, ensure you have reviewed the safety information for structurally similar compounds and have all the necessary PPE.[9]

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup : Ensure all reactions are conducted in a fume hood with the sash at the lowest practical height.

  • Decontamination : After use, decontaminate all surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[9]

  • Waste Disposal : As a chlorinated organic compound, all waste materials, including contaminated gloves, wipes, and solutions, must be disposed of as hazardous waste.[10][11][12] Do not dispose of this chemical down the sink.[10][11] Chlorinated and non-chlorinated solvent wastes should be collected in separate, clearly labeled containers.[13]

Emergency Procedures: Being Prepared

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

By adhering to these rigorous safety protocols, researchers can handle 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid with confidence, ensuring a safe and productive research environment.

References

  • Laboratory chemical waste. Water Corporation. [Link]

  • 5-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737364. PubChem. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]

  • Process for Disposal of Chlorinated Organic Residues. AIChE. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • 40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172). eCFR. [Link]

  • 40 CFR 721.11432 -- Halogenated benzoic acid (generic) (P-19-93). eCFR. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment Selection Guide. University of California, Santa Barbara. [Link]

  • BENZOIC ACID E 210 PH. EUR. USP FCC JP. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.